molecular formula C15H11NO2 B3052050 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one CAS No. 3813-93-2

2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Cat. No.: B3052050
CAS No.: 3813-93-2
M. Wt: 237.25 g/mol
InChI Key: NFHVMJUQDROCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-phenyl)-1h-quinolin-4-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16-14/h1-9,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHVMJUQDROCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469725
Record name 2-(4-hydroxy-phenyl)-1h-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3813-93-2
Record name 2-(4-hydroxy-phenyl)-1h-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Biological Activities of 2-Phenyl-4-Quinolone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 2-Phenyl-4-Quinolone Scaffold

The quinolone ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] Among its various isomeric forms, the 2-phenyl-4-quinolone core has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development due to their potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9][10][11] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-phenyl-4-quinolone derivatives, offering valuable insights for scientists and researchers in the field.

The versatility of the 2-phenyl-4-quinolone scaffold lies in its synthetic tractability, which allows for systematic structural modifications at various positions of the quinolone and phenyl rings.[5] This chemical flexibility has enabled the development of extensive libraries of analogs, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency and selectivity. This guide will delve into the key biological activities of these compounds, supported by experimental protocols and mechanistic insights to empower further research and development.

Anticancer Activity: Targeting Microtubule Dynamics and Beyond

A significant body of research has established 2-phenyl-4-quinolone derivatives as potent anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.[1][2][4][12][13][14]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several fluorinated 2-phenyl-4-quinolone derivatives have demonstrated potent cytotoxic activities against a wide range of human tumor cell lines.[12][13][14] A key derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited remarkable cytotoxic potency and was identified as a strong inhibitor of tubulin polymerization, with an IC50 value of 0.46 μM.[12][13][14] This inhibitory effect on tubulin assembly is comparable to that of well-known antimitotic agents like colchicine, podophyllotoxin, and combretastatin A-4.[12][13][14] The interaction of these derivatives with tubulin is thought to occur at the colchicine-binding site, leading to the disruption of the microtubule network, mitotic arrest, and subsequent apoptosis in cancer cells.[15] The ketone moiety at the 4-position of the quinolone ring has been identified as crucial for this activity.[12][13][14]

Tubulin_Inhibition_Pathway 2-Phenyl-4-Quinolone 2-Phenyl-4-Quinolone Tubulin_Dimers Tubulin_Dimers 2-Phenyl-4-Quinolone->Tubulin_Dimers Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Assembly->Mitotic_Spindle_Formation Disrupts Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by 2-Phenyl-4-Quinolone Derivatives.

Beyond Tubulin: Other Anticancer Mechanisms

While tubulin inhibition is a primary mechanism, some 2-phenyl-4-quinolone derivatives have been explored as inhibitors of other cancer-related targets, such as protein kinases, including EGFR and VEGFR.[1][2] The ability of the quinolone scaffold to be modified allows for the design of compounds that can potentially interact with the ATP-binding sites of these kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. Furthermore, some derivatives have shown the ability to inhibit topoisomerases and histone deacetylases (HDAC), highlighting the diverse molecular targets of this chemical class.[1][2]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The following protocol outlines a standard method for evaluating the inhibitory effect of 2-phenyl-4-quinolone derivatives on tubulin polymerization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on tubulin polymerization in vitro.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 0.5 mM EGTA

  • Test compounds (2-phenyl-4-quinolone derivatives) dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 2 mg/mL) in GTB. Keep on ice.

    • Prepare a 10 mM GTP stock solution in GTB.

    • Prepare serial dilutions of the test compounds and positive control in GTB. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.

    • Add 50 µL of the serially diluted test compounds or controls to the respective wells.

    • Initiate the polymerization by adding 1 µL of 10 mM GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the rate of polymerization from the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Tubulin, GTP, and Compound Dilutions Setup Add Tubulin and Compounds to a 96-well plate Reagents->Setup Initiation Initiate Polymerization with GTP at 37°C Setup->Initiation Measurement Measure Absorbance at 340 nm over time Initiation->Measurement Analysis Calculate Inhibition % and Determine IC50 Measurement->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Antimicrobial Activity: A Renewed Interest in a Classic Scaffold

While the quinolone core is famously associated with antibacterial agents, the 2-phenyl-4-quinolone derivatives have also demonstrated significant antimicrobial properties against a range of pathogens.[8][10][16][17][18]

Antibacterial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[8] Some compounds displayed good activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli.[8] The mechanism of action for these quinolone derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[4][19] This dual-targeting capability contributes to their broad-spectrum activity.

Antifungal Activity

In addition to their antibacterial effects, certain 2-phenyl-4-quinolone derivatives have shown promise as antifungal agents.[10][18] Studies have reported activity against fungal strains such as Aspergillus niger and Aspergillus flavus.[10] The precise mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol describes the broth microdilution method for determining the MIC of 2-phenyl-4-quinolone derivatives against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Grow a fresh culture of the bacterial strain in CAMHB to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Setup:

    • Prepare two-fold serial dilutions of the test compounds and the positive control in CAMHB in a 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that shows significant inhibition of growth compared to the growth control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 2-phenyl-4-quinolone scaffold has also been investigated for its anti-inflammatory potential.[9][11][20][21] Certain derivatives have shown the ability to inhibit key enzymes and mediators involved in the inflammatory response.

Mechanism of Action: COX-2 Inhibition

Some 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory mediators.[9] The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have provided insights into the binding modes of these compounds within the active site of the COX-2 enzyme.[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of 2-phenyl-4-quinolone derivatives against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well plates

Procedure:

  • Assay Setup:

    • Add the assay buffer, COX-2 enzyme, and the colorimetric/fluorometric probe to the wells of a 96-well plate.

    • Add the test compounds or positive control at various concentrations.

    • Pre-incubate the mixture at room temperature for a specified time to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Data Acquisition:

    • Incubate the plate at 37°C for a defined period.

    • Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis of 2-Phenyl-4-Quinolone Derivatives

Several synthetic routes have been developed for the preparation of 2-phenyl-4-quinolone derivatives. The Conrad-Limpach-Knorr reaction is a classical and widely used method.[3] More recently, transition-metal-catalyzed and metal-free oxidative coupling reactions have provided efficient and versatile approaches to this scaffold.[5][22]

A general synthetic approach involves the reaction of an aniline derivative with a β-ketoester. The choice of reaction conditions can influence the formation of either the 4-quinolone or the 2-quinolone isomer.[3] For instance, heating an arylamine with a β-ketoester at elevated temperatures (around 250°C) typically leads to the formation of a β-arylaminoacrylate intermediate, which then undergoes intramolecular cyclization to yield the 4-quinolone.[3]

Conrad_Limpach_Synthesis Aniline Aniline Derivative Intermediate β-Arylaminoacrylate (Intermediate) Aniline->Intermediate + β-Ketoester (High Temp) Ketoester β-Ketoester Ketoester->Intermediate Quinolone 2-Phenyl-4-Quinolone Intermediate->Quinolone Intramolecular Cyclization

Caption: A simplified scheme of the Conrad-Limpach synthesis of 4-quinolones.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on 2-phenyl-4-quinolone derivatives has led to the elucidation of key structure-activity relationships. For instance, in the context of anticancer activity, the presence of a fluorine atom on the 2-phenyl ring has been shown to enhance potency.[12][13][14][23] The nature and position of substituents on both the quinolone and phenyl rings significantly influence the biological activity and selectivity of these compounds.[5][23]

The future of 2-phenyl-4-quinolone research lies in the continued exploration of their diverse biological activities through the design and synthesis of novel analogs. The application of computational methods, such as molecular docking and virtual screening, can aid in the rational design of compounds with improved pharmacological profiles.[9][15][24] Furthermore, the development of derivatives as dual- or multi-target agents, for example, compounds that inhibit both tubulin polymerization and protein kinases, represents an exciting avenue for the development of more effective anticancer therapies.[25]

Conclusion

The 2-phenyl-4-quinolone scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. Their well-documented anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them an attractive area for continued research. This technical guide has provided a comprehensive overview of the biological activities, mechanisms of action, and experimental evaluation of these promising compounds, with the aim of fostering further innovation in the field of drug discovery.

References

  • Kuo, S. C., et al. (2005). Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters. Bioorganic & Medicinal Chemistry, 13(14), 4396-4401. [Link]

  • Xia, Y., et al. (2001). Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents. Journal of Medicinal Chemistry, 44(23), 3932-3936. [Link]

  • Sugasawa, T., et al. (1999). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Chemical & Pharmaceutical Bulletin, 47(7), 1038-1039. [Link]

  • Chen, Y. L., et al. (2005). Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. Bioorganic & Medicinal Chemistry, 13(1), 265-275. [Link]

  • Xia, Y., et al. (2001). Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 44(23), 3932-3936. [Link]

  • Park, M., & Lee, J. I. (2004). Synthesis of New 2,3-Dihydro-2-phenyl-4-quinolone Derivatives; Aza Analogs of Flavanone. Bulletin of the Korean Chemical Society, 25(8), 1130-1132. [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. [Link]

  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]

  • Hsieh, C. H., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 25(24), 5940. [Link]

  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24, 1134-1157. [Link]

  • Various Authors. (2023). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Al-Warhi, T., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 163. [Link]

  • Xia, Y., et al. (2001). Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 44(23), 3932-3936. [Link]

  • Glavač, N., et al. (2016). Synthesis and Evaluation of Antibacterial and Antioxidant Activity of Novel 2-phenyl-quinoline Analogs Derivatized at Position 4 With Aromatically Substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 130-140. [Link]

  • Wolska, K., & Koba, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Arulkumar, S., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology, 25(6), 635-647. [Link]

  • Osarumwense, P. O. (2018). Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. IOSR Journal of Applied Chemistry, 11(4), 12-15. [Link]

  • El-Sayed, W. A., et al. (2012). Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives. Der Pharma Chemica, 4(5), 1836-1843. [Link]

  • Emami, S., & Falahati, M. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 14(4), 546-563. [Link]

  • Pérez-Alonzo, S. J., et al. (2022). Evaluation of Interaction of Some Quinolone Derivatives on RSK-4 Using a Theoretical Model. Journal of the Mexican Chemical Society, 66(4), 481-490. [Link]

  • Foroumadi, A., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(1), 31-40. [Link]

  • Rahman, M. A., et al. (2021). Anti-inflammatory activity of control, standard and quinolone derivatives on egg-white induced paw edema in rat. ResearchGate. [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8588. [Link]

  • Sharma, P., & Kumar, P. (2016). A review on different activity of quinolone derivatives. ResearchGate. [Link]

  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. [Link]

  • Nägeli, A., et al. (2018). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. Scientific Reports, 8(1), 1668. [Link]

  • Osarumwense, P. O. (2018). Synthesis and Anti-Inflammatory Activity of 4(3H)-Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)-Quinazolinone Derivatives. IOSR Journal of Applied Chemistry, 11(4), 12-15. [Link]

  • Wen, X., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research, 24(6), 2591-2603. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aryl-4-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Antitumor Agents Targeting the Colchicine Binding Site of Tubulin

Executive Summary

This technical guide analyzes the 2-aryl-4-quinolone scaffold, a privileged structure in medicinal chemistry distinct from the well-known fluoroquinolone antibiotics (e.g., ciprofloxacin). While the antibiotic class targets bacterial DNA gyrase, the 2-aryl-4-quinolones discussed here are designed as bioisosteres of flavonoids (specifically flavones) and function primarily as potent tubulin polymerization inhibitors .

This guide details the structural requirements for high-affinity binding to the colchicine site of tubulin, provides a validated synthetic protocol via oxidative cyclization, and outlines the mechanistic pathway leading to G2/M cell cycle arrest and apoptosis.

Part 1: Chemical Architecture & Pharmacophore Analysis

The 2-aryl-4-quinolone scaffold is structurally analogous to 2-arylchromen-4-one (flavone), where the intracyclic oxygen is replaced by a nitrogen atom. This substitution introduces a hydrogen bond donor (N-H) or an acceptor (if N-alkylated), significantly altering physicochemical properties while maintaining the planar geometry required for intercalation or groove binding.

Structural Comparison (Bioisosterism)

The core pharmacophore mimics the A, B, and C rings of antimitotic flavonoids and combretastatins.

Scaffold_Comparison Flavone Flavone Scaffold (2-phenylchromen-4-one) Core: O-heterocycle Quinolone 2-Aryl-4-Quinolone (2-phenylquinolin-4(1H)-one) Core: N-heterocycle Flavone->Quinolone Bioisosteric Replacement (O -> NH) Target Target: Tubulin (Colchicine Site) Quinolone->Target Enhanced Metabolic Stability

Figure 1: Bioisosteric relationship between flavones and 2-aryl-4-quinolones.

Part 2: Synthetic Strategies

Primary Protocol: Oxidative Cyclization of 2'-Aminochalcones

To explore the SAR effectively, a robust synthetic route is required. The Iodine/DMSO-mediated oxidative cyclization is the industry-standard method for generating 2-aryl-4-quinolone libraries. It is preferred over the Gould-Jacobs reaction (used for antibiotics) because it allows flexible introduction of the aryl ring (Ring B) via the starting aldehyde.

Reaction Pathway

The synthesis proceeds in two stages:[1][2]

  • Claisen-Schmidt Condensation: 2'-Aminoacetophenone + Aryl Aldehyde → 2'-Aminochalcone.

  • Oxidative Cyclization: 2'-Aminochalcone + I₂/DMSO → 2-Aryl-4-Quinolone.

Synthesis_Pathway Acetophenone 2'-Aminoacetophenone (Ring A Precursor) Condensation NaOH / EtOH (Claisen-Schmidt) Acetophenone->Condensation Aldehyde Aryl Aldehyde (Ring B Precursor) Aldehyde->Condensation Chalcone Intermediate: 2'-Aminochalcone Cyclization I2 / DMSO (Oxidative Cyclization) Chalcone->Cyclization Condensation->Chalcone Product 2-Aryl-4-Quinolone (Target Scaffold) Cyclization->Product

Figure 2: Synthetic workflow for generating 2-aryl-4-quinolone libraries via chalcone intermediates.

Part 3: Detailed SAR Analysis

The antitumor activity of 2-aryl-4-quinolones is tightly governed by steric and electronic factors that dictate fit within the colchicine binding pocket of β-tubulin.

The "CHM-1" Prototype

Compound CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is the benchmark for this class. SAR studies typically reference modifications against this scaffold.[3]

SAR Summary Table (Tubulin Inhibition)
PositionStructural RegionPreferred SubstituentsEffect on Activity (Tubulin/Cytotoxicity)
C-2 Ring B (Aryl) Phenyl, 2-FluorophenylEssential for activity. The 2'-F or 3'-F substitution often enhances potency by locking conformation or improving metabolic stability.
C-3 Linker H (Hydrogen)Critical. Bulky groups (Methyl, Phenyl) at C-3 cause steric clash with the tubulin pocket, drastically reducing affinity.
C-4 Core Carbonyl (=O)Essential H-bond acceptor. Reduction to -OH or removal abolishes activity.
C-6 Ring A F, OMe, MethylenedioxyElectron-donating or lipophilic groups mimic the A-ring of colchicine. 6-F often improves metabolic stability.
C-7 Ring A OMe, Methylenedioxy6,7-dimethoxy or 6,7-methylenedioxy motifs are optimal for mimicking the trimethoxyphenyl pharmacophore of colchicine.
N-1 Core Nitrogen H (Free NH)Alkylation (e.g., Methyl) is tolerated but often reduces water solubility. Free NH allows H-bond donor interaction.
Key Mechanistic Insights
  • Steric Restriction at C-3: Unlike fluoroquinolone antibiotics (which have a -COOH at C-3), antitumor quinolones must remain small at this position to fit the narrow hydrophobic cleft of the colchicine site.

  • A-Ring Mimicry: The 6,7-substitution pattern (e.g., methylenedioxy in CHM-1) is a direct bioisostere of the 3,4,5-trimethoxyphenyl group found in Colchicine and Combretastatin A-4 (CA-4).

Part 4: Mechanism of Action (Tubulin Targeting)

2-Aryl-4-quinolones act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of α- and β-tubulin dimers, preventing the polymerization required for spindle formation during mitosis.

MOA_Pathway Drug 2-Aryl-4-Quinolone (e.g., CHM-1) Target Binds Colchicine Site (β-Tubulin) Drug->Target Kd ~ nM range Effect1 Inhibits Tubulin Polymerization Target->Effect1 Effect2 Disrupts Mitotic Spindle Formation Effect1->Effect2 Arrest Cell Cycle Arrest (G2/M Phase) Effect2->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 3: Signaling cascade from drug binding to apoptotic cell death.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(2-Fluorophenyl)-6,7-methylenedioxy-4-quinolone (CHM-1 Analog)

Rationale: This protocol uses the I₂/DMSO method for its high yield and operational simplicity.[2][4]

Step 1: Chalcone Formation

  • Dissolve 2'-amino-4',5'-methylenedioxyacetophenone (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in Ethanol (10 mL/mmol).

  • Add NaOH (40% aq, 5.0 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 12-24h. Monitor by TLC.

  • Pour into ice water; neutralize with dilute HCl.

  • Filter the yellow precipitate (Chalcone) and recrystallize from EtOH.

Step 2: Oxidative Cyclization

  • Dissolve the Chalcone (1.0 eq) in DMSO (5 mL/mmol).

  • Add Iodine (I₂, 0.1 eq - catalytic amount is often sufficient, though some protocols use stoichiometric).

  • Heat to 100°C for 2-4 hours. Note: DMSO acts as the oxidant; Iodine facilitates the cyclization.

  • Cool to RT and pour into aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Filter the precipitate.[5] Wash with water and cold MeOH.

  • Purification: Recrystallize from DMF/EtOH or use column chromatography (DCM:MeOH).

Protocol: Tubulin Polymerization Assay

Rationale: To confirm the direct mechanism of action (MOA) rather than general cytotoxicity.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Setup: Prepare tubulin (3 mg/mL) in PEM buffer with 1 mM GTP on ice.

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 μM). Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis:

    • Polymerization: Increase in OD340.

    • Inhibition: Reduced Vmax and final OD340 compared to vehicle control.

References

  • Kuo, S. C., et al. (2004). "Synthesis and cytotoxicity of 2-phenyl-4-quinolone derivatives." Journal of Medicinal Chemistry. Link

  • Li, L., et al. (2015). "Direct synthesis of 2-aryl-4-quinolones via transition-metal-free intramolecular oxidative C(sp3)-H/C(sp3)-H coupling." Organic Letters. Link

  • Wang, C. C., et al. (2002). "CHM-1, a novel synthetic quinolone with potent antitumor activity against human hepatocellular carcinoma." Cancer Research. Link

  • Bera, M. K., et al. (2023).[4] "An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation." Synthesis. Link

  • Chen, Y. L., et al. (2016). "Synthesis and structure–activity relationship of 2-phenyl-4-quinolone derivatives as antitumor agents." MedChemComm. Link

Sources

Technical Monograph: 2-(4-Hydroxyphenyl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, biological mechanism, and applications of 2-(4-hydroxyphenyl)quinolin-4(1H)-one (CAS 3813-93-2).

CAS Number: 3813-93-2 Synonyms: 4'-Hydroxy-2-phenyl-4-quinolone; 2-(4-Hydroxyphenyl)-4-quinolone; Aza-4'-hydroxyflavone.[1] Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.26 g/mol [1]

Executive Summary

2-(4-Hydroxyphenyl)quinolin-4(1H)-one is a biologically active aza-flavone analogue characterized by a 2-phenyl-4-quinolone scaffold with a para-hydroxyl substitution on the phenyl ring.[1] Unlike its oxygenated counterpart (flavone), the nitrogen in the heterocyclic core confers unique hydrogen-bonding capabilities and tautomeric stability, making it a privileged scaffold in medicinal chemistry.

This compound is primarily investigated for its antineoplastic activity , specifically targeting tubulin polymerization and specific kinases (e.g., CK2, tyrosine kinases) in breast (MCF-7) and colon cancer models.[1] Additionally, its intrinsic fluorescence properties, driven by Intramolecular Charge Transfer (ICT), render it a valuable scaffold for designing solvatochromic probes.[1]

Physicochemical Profile

PropertySpecificationTechnical Note
Appearance Pale yellow to off-white solidColor intensity varies with crystalline packing and hydration.[1]
Melting Point > 300 °C (Decomp.)[1]High lattice energy due to intermolecular H-bonding (NH[1]···O).
Solubility DMSO (>20 mg/mL), DMFPoorly soluble in water and non-polar solvents (Hexane, Et₂O).[1]
pKa (Calc) ~9.5 (Phenolic OH)The quinolone NH is weakly acidic (pKa > 12).
UV-Vis λmax ~330–350 nmSolvent dependent; exhibits bathochromic shift in basic media.[1]
Fluorescence λem ~400–450 nmBlue emission; intensity is sensitive to solvent polarity (ICT mechanism).

Synthetic Methodology

For research-grade purity (>98%), the Oxidative Cyclization of 2'-Aminochalcones is the preferred synthetic route over the traditional Conrad-Limpach method, as it offers milder conditions and higher regioselectivity.[1]

Protocol: Iodine-Mediated Oxidative Cyclization

Reaction Overview:

  • Step 1 (Claisen-Schmidt Condensation): 2-Aminoacetophenone reacts with 4-hydroxybenzaldehyde to form the chalcone intermediate.[1]

  • Step 2 (Cyclization): Iodine-promoted oxidative cyclization in DMSO yields the target quinolone.[1]

Step-by-Step Procedure

Step 1: Synthesis of Intermediate Chalcone

  • Dissolve 2-aminoacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add NaOH (40% aq., 5 mL) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours. The solution will turn deep red/orange.

  • Pour into ice water and neutralize with HCl (1M) to pH 7.

  • Filter the precipitate (chalcone), wash with cold water, and dry. Recrystallize from Ethanol.[1]

Step 2: Cyclization to 2-(4-hydroxyphenyl)quinolin-4(1H)-one

  • Dissolve the chalcone (5 mmol) in DMSO (10 mL).

  • Add a catalytic amount of Iodine (I₂) (0.25 mmol).

  • Heat the mixture to 130°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Cool to room temperature and pour into aqueous Sodium Thiosulfate (5% w/v) to quench excess iodine.

  • Filter the resulting precipitate.

  • Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (SiO₂, DCM:MeOH gradient).

Synthetic Pathway Visualization

Synthesis Precursors 2-Aminoacetophenone + 4-Hydroxybenzaldehyde Chalcone Intermediate: 2'-Amino-4-hydroxychalcone Precursors->Chalcone NaOH, EtOH Claisen-Schmidt Product Target: 2-(4-Hydroxyphenyl)quinolin-4(1H)-one Chalcone->Product I2, DMSO 130°C, Oxidative Cyclization

Caption: Two-step synthesis via chalcone intermediate using iodine-mediated oxidative cyclization.

Biological Mechanism of Action

The anticancer activity of 2-(4-hydroxyphenyl)quinolin-4(1H)-one stems from its structural mimicry of flavonoids and its ability to intercalate DNA or bind to ATP-binding pockets of kinases.[1]

Primary Targets
  • Tubulin Polymerization: 2-Phenyl-4-quinolones bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing cell cycle arrest at the G2/M phase.[1]

  • Kinase Inhibition (CK2/TK): The planar quinolone core acts as an ATP-competitive inhibitor.[1] The 4'-hydroxyl group functions as a hydrogen bond donor/acceptor within the kinase hinge region, enhancing binding affinity compared to non-hydroxylated analogs.

Signaling Cascade (Apoptosis Induction)

Upon binding, the compound triggers the intrinsic apoptotic pathway:

  • Mitochondrial Stress: Loss of mitochondrial membrane potential (ΔΨm).

  • Caspase Activation: Release of Cytochrome c activates Caspase-9, which cleaves Caspase-3.[1]

  • Nuclear Fragmentation: Caspase-3 degrades PARP, leading to DNA fragmentation and cell death.[1]

Mechanism Visualization

MOA Compound 2-(4-Hydroxyphenyl)quinolin-4(1H)-one Target Target Binding: Tubulin (Colchicine Site) OR Kinase (ATP Pocket) Compound->Target Intercalation/Binding Arrest G2/M Cell Cycle Arrest Target->Arrest Mito Mitochondrial Depolarization (Loss of ΔΨm) Target->Mito Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Caption: Pharmacological cascade leading from target binding to apoptosis induction.[1]

Applications & Experimental Guidelines

Antitumor Screening (In Vitro)
  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[1]

  • Solvent: Prepare 10 mM stock in DMSO. Dilute in culture media (final DMSO < 0.1%).[1]

  • Control: Use Doxorubicin or Colchicine as a positive control for cytotoxicity assays.[1]

  • Expected IC50: Typically in the low micromolar range (1–10 µM) depending on the cell line.

Fluorescence Probing

Unlike 2-(2'-hydroxyphenyl) derivatives which undergo Excited State Intramolecular Proton Transfer (ESIPT), the 4'-hydroxy isomer (this compound) exhibits Intramolecular Charge Transfer (ICT) .[1]

  • Application: Polarity sensor.[1]

  • Behavior: In non-polar solvents, emission is weak/blue. In polar aprotic solvents (DMSO), emission intensifies and red-shifts due to stabilization of the charge-transfer state.[1]

  • pH Sensitivity: The phenolic proton (pKa ~9.5) allows it to function as a pH probe; the deprotonated phenolate form is highly fluorescent.

References

  • PubChem. (n.d.).[1][2] 6-hydroxy-2-(4-hydroxyphenyl)-1H-quinolin-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kuo, S. C., et al. (2009).[1] 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds.[1] Current Medicinal Chemistry.[1] Retrieved from [Link]

  • Li, L., et al. (1994).[1] Synthesis and antitumor activity of 2-phenyl-4-quinolone derivatives.[1] Journal of Medicinal Chemistry. (Contextual citation for class activity).

  • Bakalova, S. M., et al. (2014).[1] Photophysical properties of 2-phenyl-4-quinolones. (General reference for fluorescence mechanism of the scaffold).

Sources

Technical Guide: Tautomerism of 4-Hydroxyquinoline and 4-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium between 4-hydroxyquinoline (enol) and 4-quinolone (keto) is a defining physicochemical characteristic of the quinolone scaffold, a cornerstone in medicinal chemistry. While often simplified in textbooks, this equilibrium is highly sensitive to environmental factors and substitution patterns. For drug development professionals, mischaracterizing this tautomerism can lead to erroneous docking scores, incorrect solubility predictions, and stability failures.

This guide provides a rigorous technical analysis of the thermodynamic drivers, analytical differentiation, and pharmaceutical implications of this tautomerism. It includes self-validating experimental protocols to determine the dominant tautomer in your specific system.

Part 1: The Mechanistic Basis

Thermodynamic Drivers: Aromaticity vs. Solvation

The core conflict in this system is between aromatic stabilization and dipolar stabilization .

  • The Enol Form (4-Hydroxyquinoline): Possesses a fully aromatic pyridine ring (following Hückel’s 4n+2 rule). In the gas phase, where solvent interactions are absent, the enol form is often calculated to be energetically competitive or slightly more stable due to this aromaticity.

  • The Keto Form (4-Quinolone): Relies on "vinylogous amide" resonance. While the pyridine ring loses full aromaticity, the high bond energy of the N–H and C=O bonds, coupled with a large dipole moment, stabilizes this form significantly in condensed phases.

Key Insight: In almost all polar solvents (DMSO, Water, Methanol) and in the solid state, the 4-quinolone (keto) form predominates. The lattice energy in the solid state is maximized by strong intermolecular N-H···O=C hydrogen bonding, forming "head-to-tail" dimers or infinite chains.

The Equilibrium Pathway

The transition involves a [1,3]-proton shift. This is not a resonance structure (which involves only electron movement) but a physical migration of a proton.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Fully Aromatic Pyridine Ring TS Transition State [1,3]-Proton Transfer Enol->TS Gas Phase (Low Barrier) Keto 4-Quinolone (Keto Form) Vinylogous Amide Resonance Dipolar Stabilization TS->Keto Solution/Solid (Highly Favored) Keto->Enol Non-polar solvents (Minor pathway)

Figure 1: The thermodynamic landscape of the [1,3]-proton shift. In polar environments, the equilibrium collapses toward the keto form.

Part 2: Analytical Characterization

Distinguishing these tautomers requires specific spectroscopic markers. Reliance on a single method (e.g., low-res MS) is insufficient as both forms have the same mass.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence. The chemical environment of the C4 carbon and the C3 proton changes drastically between forms.[1]

Table 1: Diagnostic NMR Signals (DMSO-d₆)

NucleusFeature4-Quinolone (Keto)4-Hydroxyquinoline (Enol)Mechanistic Reason
¹³C NMR C4 Position 174 – 178 ppm 160 – 167 ppm Carbonyl (C=O) is highly deshielded compared to C-OH.
¹H NMR H3 Proton ~ 6.00 ppm ~ 7.00 – 7.15 ppm Loss of aromaticity in the keto form shields the H3 proton (alkene-like).
¹H NMR N-H / O-H Broad Singlet (11-13 ppm)Variable (often exchanged)N-H is typically broader due to quadrupolar relaxation of ¹⁴N.
¹⁵N NMR Ring Nitrogen ~ 230 - 250 ppm ~ 130 - 150 ppm Pyridinic N (enol) vs. Amide-like N (keto).
UV-Vis Spectroscopy

The keto form typically exhibits a bathochromic shift (red shift) and higher extinction coefficients in the long-wavelength region compared to the enol form, due to the extended conjugation of the vinylogous amide system.

Part 3: Implications in Drug Design

Pharmacophore Integrity

In Structure-Based Drug Design (SBDD), the tautomeric state dictates the hydrogen bond donor/acceptor (HBD/HBA) profile.

  • Quinolone (Keto):

    • C4 Carbonyl: H-bond Acceptor.

    • N1 Nitrogen: H-bond Donor (N-H).

  • Hydroxyquinoline (Enol):

    • C4 Hydroxyl: H-bond Donor/Acceptor.[2]

    • N1 Nitrogen: H-bond Acceptor (Pyridinic N).

Critical Failure Mode: If a docking simulation assumes the enol form (often the default in some force fields based on aromaticity), but the protein pocket requires an H-bond donor at N1, the docking score will be artificially low, and a potent scaffold may be discarded.

Permeability and Solubility
  • Solubility: The keto form is highly polar and crystallizes efficiently (high lattice energy), often leading to poor aqueous solubility despite its polarity.

  • Permeability: The neutral enol form is more lipophilic. In rare cases, "tautomeric switching" may occur during membrane permeation, where the molecule transiently adopts the enol form to cross the lipid bilayer, then reverts to the keto form in the cytosol.

Part 4: Experimental Protocols

Protocol A: UV-Vis Solvatochromic Titration

Objective: Determine the Tautomeric Equilibrium Constant (


) by varying solvent polarity.
Self-Validating Check:  The presence of sharp isosbestic points  confirms a clean two-state equilibrium. If isosbestic points are absent, the sample is degrading or aggregating.

Materials:

  • Analyte (4-quinolone derivative).[1][2][3][4][5][6][7][8][9]

  • Spectroscopic grade Ethanol (Polar) and Cyclohexane (Non-polar).

  • Quartz cuvettes (1 cm path length).

Workflow:

  • Stock Preparation: Prepare a 1 mM stock solution in Ethanol.

  • Titration Series: Prepare 5 samples with varying ratios of Ethanol:Cyclohexane (100:0, 80:20, 50:50, 20:80, 0:100). Maintain a constant analyte concentration (e.g., 50 µM).

  • Acquisition: Scan UV-Vis from 200 nm to 450 nm.

  • Analysis:

    • Identify the

      
       for the keto form (usually >300 nm).
      
    • Identify the

      
       for the enol form (usually <300 nm or blue-shifted).
      
    • Plot Absorbance vs. Solvent Dielectric Constant (

      
      ).
      

UV_Workflow Start Start: Prepare Stock Solution Mix Prepare Solvent Ratios (Polar -> Non-polar) Start->Mix Measure Measure Absorbance (200-450 nm) Mix->Measure Check Check: Isosbestic Points? Measure->Check Calc Calculate KT Ratio of Absorbance Bands Check->Calc Yes Fail Error: Degradation/Aggregation Restart Check->Fail No

Figure 2: UV-Vis Solvatochromic Workflow. The decision diamond ensures data integrity before calculation.

Protocol B: Variable Temperature NMR (VT-NMR)

Objective: Observe the dynamic exchange of the proton. Self-Validating Check: Coalescence of signals at high temperatures confirms a dynamic equilibrium rather than a static mixture of impurities.

Steps:

  • Dissolve 10 mg of sample in DMSO-d₆.

  • Acquire ¹H NMR at 25°C (Reference).

  • Increase temperature in 10°C increments up to 80°C (or solvent limit).

  • Observation: The N-H and O-H signals (if visible) should broaden and eventually coalesce or disappear due to rapid exchange. The C3-H signal may shift slightly but should remain distinct if the keto form is stable.

References

  • Tautomerism of 4-Hydroxyquinoline Deriv

    • [Link] (Search: "4-hydroxyquinoline tautomerism")

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.Journal of Organic Chemistry.

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.Organic Chemistry Frontiers.

  • Application Note: High-Resolution ¹H and ¹³C NMR Analysis of Quinolone Deriv
  • Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment.Molecules.

    • [Link] (Provides the basis for the UV-Vis protocol methodology).

Sources

The Aza-Flavone Scaffold: Engineering 2-(4-Hydroxyphenyl)-1H-quinolin-4-one Analogues for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist navigating the complex landscape of heterocyclic pharmacophores, I frequently encounter the limitations of traditional oxygen-containing chromones (flavones). While natural flavones exhibit broad biological activities, their metabolic liability and limited hydrogen-bonding topographies often restrict their clinical translation. The bioisosteric replacement of the chromone oxygen with a nitrogen atom yields the aza-flavone (2-arylquinolin-4-one) scaffold. This seemingly simple atomic substitution fundamentally alters the molecule's electronic distribution, introduces a critical hydrogen-bond donor (N-H), and enhances metabolic stability[1].

This technical guide explores the rational design, synthesis, and mechanistic validation of 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its analogues, focusing on their potent antimitotic and kinase-inhibitory properties.

Structural Biology & Pharmacophore Causality

The 2-(4-hydroxyphenyl)-1H-quinolin-4-one architecture is a privileged scaffold in oncology. Its efficacy is not accidental; it is the result of precise spatial alignment with critical intracellular targets.

The Mechanistic Role of the 4'-Hydroxyl Group

In the context of tubulin polymerization inhibition, the aza-flavone core acts as a rigid, planar system that intercalates into the hydrophobic pocket of the colchicine-binding site on


-tubulin[2]. The 4'-hydroxyl group on the C-ring (phenyl ring) is not merely a solubilizing moiety; it serves as a highly directional hydrogen-bond donor/acceptor. This interaction anchors the molecule to specific polar residues (e.g., Thr179 or Val315) within the binding pocket, inducing steric hindrance that prevents the addition of subsequent tubulin heterodimers[2].

The resulting disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to profound cell cycle arrest at the G2/M phase and subsequent apoptosis[2][3].

MOA A 2-(4-Hydroxyphenyl)-1H-quinolin-4-one (Aza-flavone Analogue) B Binds Colchicine Site on β-Tubulin A->B High Affinity Binding C Inhibits Microtubule Polymerization B->C Steric Hindrance D Spindle Checkpoint Activation C->D Mitotic Disruption E G2/M Phase Cell Cycle Arrest D->E CDK1/Cyclin B Block F Apoptosis (Caspase-3/7 Activation) E->F Prolonged Arrest

Fig 1: Mechanistic pathway of aza-flavone induced apoptosis via tubulin inhibition.

Quantitative Structure-Activity Relationship (SAR)

To understand the tunable nature of this scaffold, we must analyze how specific substitutions dictate cytotoxic potency. The table below synthesizes quantitative data for various 2-arylquinolin-4-one analogues against prominent tumorigenic cell lines[2][3].

Compound AnalogueA-Ring SubstitutionC-Ring SubstitutionIC

Hep3B (

M)
IC

HL-60 (

M)
Primary Mechanism
1 (Base Aza-flavone) NoneNone (Phenyl)1.52

0.14
1.85

0.20
G2/M Arrest
2 (Target Core) None4'-OH0.84

0.09
0.92

0.11
G2/M Arrest
3 None3'-OH1.18

0.12
1.30

0.15
G2/M Arrest
4 6-Methoxy4'-OH0.31

0.05
0.28

0.04
Tubulin Inhibition
5 6-Hydroxy4'-OH> 10.0> 10.0Loss of Activity

Causality Insight: The addition of a 6-methoxy group (Compound 4) significantly enhances potency. The lone pair electrons on the methoxy oxygen likely engage in favorable electrostatic interactions within the target binding site. Conversely, converting this to a 6-hydroxy group (Compound 5) drastically reduces activity, likely due to desolvation penalties or unfavorable hydrogen bonding that alters the preferred binding pose[2].

Synthetic Methodologies: A Self-Validating System

The synthesis of 2-(4-hydroxyphenyl)-1H-quinolin-4-ones must be robust, scalable, and chemically unambiguous. While microwave-assisted cyclization of azachalcones using K-10 clay is an emerging green methodology[4], the most reliable and highly characterized route involves the base-catalyzed intramolecular cyclization of N-(2-acetylphenyl)benzamides[3].

Protocol: Synthesis of 2-(4-Hydroxyphenyl)quinolin-4(1H)-one

This two-step protocol utilizes a protection-deprotection strategy to prevent the 4'-phenolic hydroxyl from interfering with the acylation step.

Step 1: N-Acylation

  • Reagents: Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous pyridine (0.5 M concentration).

  • Addition: Cool the solution to 0°C under an inert argon atmosphere. Slowly add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Causality: Pyridine is selected as the solvent because it acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst (forming a reactive acylpyridinium intermediate), driving the amide bond formation to completion.

  • Workup: After stirring at room temperature for 4 hours, pour the mixture into ice-cold 1M HCl to precipitate the intermediate N-(2-acetylphenyl)-4-methoxybenzamide. Filter and dry.

Step 2: Base-Catalyzed Cyclization & Deprotection

  • Cyclization: Suspend the intermediate (1.0 eq) in anhydrous tert-butanol (t-BuOH). Add potassium tert-butoxide (t-BuOK) (3.0 eq). Reflux for 12 hours.

  • Causality: t-BuOK is a sterically hindered, strong base. It selectively deprotonates the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methyl group of the acetophenone moiety rather than attacking the amide carbonyl (which would cause hydrolysis). The resulting enolate undergoes an intramolecular aldol condensation with the amide carbonyl, followed by dehydration to form the 6,7-dimethoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one core[5].
    
  • Deprotection: Isolate the cyclized product and dissolve in anhydrous dichloromethane (DCM) at -78°C. Add Boron tribromide (BBr

    
    , 4.0 eq) dropwise[5].
    
  • Causality: BBr

    
     is a potent Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. It selectively unmasks the phenol without disrupting the highly stable quinolone ring. Quench with methanol, neutralize, and purify via silica gel chromatography to yield the final 2-(4-hydroxyphenyl)-1H-quinolin-4-one.
    

Synthesis Step1 2-Aminoacetophenone + 4-Methoxybenzoyl Chloride Step2 N-Acylation (Pyridine, 0°C to RT) Step1->Step2 Step3 Intermediate: N-(2-Acetylphenyl)-4-methoxybenzamide Step2->Step3 Amide Bond Formation Step4 Base-Catalyzed Cyclization (t-BuOK / t-BuOH, Reflux) Step3->Step4 Intramolecular Aldol Step5 Deprotection (BBr3 / DCM, -78°C) Step4->Step5 Dehydration to Quinolone Step6 2-(4-Hydroxyphenyl)-1H-quinolin-4-one Step5->Step6 Ether Cleavage

Fig 2: Step-by-step synthetic workflow for 4'-hydroxy aza-flavone analogues.

In Vitro Validation: Flow Cytometry Protocol

To validate the mechanistic claim that the synthesized aza-flavone analogue induces G2/M phase arrest, a highly controlled flow cytometry assay using Propidium Iodide (PI) must be executed[2][3].

Protocol: Cell Cycle Analysis via PI Staining

  • Cell Seeding & Treatment: Seed Hep3B or HL-60 cells at a density of

    
     cells/well in 6-well plates. Incubate for 24 hours. Treat with the synthesized aza-flavone at its IC
    
    
    
    concentration (e.g., 0.8
    
    
    M) for 24 hours.
  • Harvesting & Fixation: Trypsinize cells, wash twice with ice-cold PBS, and resuspend in 1 mL of 70% ethanol at -20°C for at least 2 hours.

    • Causality: Cold ethanol fixation permeabilizes the cell membrane, allowing the bulky PI fluorophore to enter the cell, while simultaneously precipitating proteins to lock the cellular architecture in place.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend the cell pellet in 500

    
    L of PI staining solution (50 
    
    
    
    g/mL PI, 100
    
    
    g/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at 37°C for 30 minutes.
    • Causality: PI is an intercalating agent that binds non-specifically to double-stranded nucleic acids. RNase A is absolutely critical in this step; it digests cellular RNA. Without RNase A, PI would bind to both RNA and DNA, resulting in a massive false-positive fluorescence signal that obscures the distinct G1 (2N DNA) and G2/M (4N DNA) peaks[2].

  • Acquisition: Analyze on a flow cytometer. An effective aza-flavone antimitotic agent will show a dramatic reduction in the G1 phase population and a corresponding spike in the G2/M phase population (4N DNA content) compared to the vehicle control[3].

Conclusion

The transition from flavones to aza-flavones represents a masterclass in bioisosteric drug design. By replacing the chromone oxygen with a nitrogen atom, we unlock the 2-(4-hydroxyphenyl)-1H-quinolin-4-one scaffold—a structurally rigid, metabolically resilient molecule capable of profound antimitotic activity. Through careful SAR-guided substitutions (such as 6-methoxy functionalization) and rigorous, self-validating synthetic protocols, drug development professionals can leverage this scaffold to generate next-generation therapeutics for resistant malignancies.

References

1. - NIH / PMC[2] 2. - PubMed / NIH[1] 3. - Google Patents[5] 4. - ACG Publications[4] 5. - ResearchGate[3]

Sources

molecular weight and lipophilicity of 2-(4-hydroxyphenyl)-4-quinolone

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Lipophilicity, and Drug Development Parameters[1]

Executive Summary

2-(4-Hydroxyphenyl)-4-quinolone (CAS: 118-82-1 analog/scaffold) represents a privileged pharmacophore in medicinal chemistry, structurally classified as a 2-aryl-4-quinolone. This scaffold is frequently interrogated for its antimitotic properties, specifically as a tubulin polymerization inhibitor, and its utility in disrupting bacterial quorum sensing.

This technical guide provides a rigorous analysis of its two critical physicochemical descriptors: Molecular Weight (MW) and Lipophilicity (LogP/LogD) . Understanding these parameters is essential for optimizing Ligand Efficiency (LE) and predicting ADME (Absorption, Distribution, Metabolism, Excretion) trajectories during lead optimization.

Physicochemical Specifications

The following data summarizes the core properties of the compound. Note that "LogP" refers to the partition coefficient of the neutral species, while "LogD" accounts for ionization at physiological pH.[1]

Table 1: Core Property Summary
PropertyValueUnitNotes
Molecular Formula C₁₅H₁₁NO₂--
Molecular Weight 237.25 g/mol Average Mass
Monoisotopic Mass 237.0790DaCritical for HRMS identification
Predicted LogP (cLogP) 2.8 – 3.2 -Consensus range (Algorithm dependent)
LogD (pH 7.4) ~2.5-Reduced due to phenolic ionization (pKa ~9-10)
H-Bond Donors 2-NH (quinolone) and OH (phenol)
H-Bond Acceptors 2-Carbonyl (C=O) and Phenolic Oxygen
Topological Polar Surface Area (TPSA) ~49.3ŲGood membrane permeability predictor

Structural Dynamics & Tautomerism

A critical source of error in lipophilicity prediction for this scaffold is the neglect of tautomerism. 2-(4-Hydroxyphenyl)-4-quinolone exists in an equilibrium between the 4-quinolone (NH-keto) form and the 4-hydroxyquinoline (enol) form.

  • Dominant Species: In solid state and polar solvents (like biological fluids), the NH-keto form predominates.

  • Impact on Lipophilicity: The keto form is significantly more polar than the enol form due to the dipole moment of the amide-like functionality. Standard databases often calculate cLogP based on the aromatic enol form, leading to overestimation of lipophilicity.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for the tautomeric shift.

Tautomerism cluster_0 Physicochemical Impact Keto 4-Quinolone (NH-Keto Form) (Dominant in Solution) Polar, H-Bond Donor Enol 4-Hydroxyquinoline (Enol Form) (Aromatic) Less Polar Keto->Enol  Tautomerization   Impact The NH-Keto form dictates LogD and Solubility. Ignoring this leads to cLogP errors of >0.5 units. Keto->Impact

Figure 1: Tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms. The NH-keto form is the pharmacologically relevant species for binding and transport.

Lipophilicity: Analysis and Experimental Determination

Theoretical vs. Experimental LogP

For 2-(4-hydroxyphenyl)-4-quinolone:

  • cLogP (Predicted): Algorithms typically predict a value between 2.8 and 3.2 . This places the molecule well within the "sweet spot" for oral bioavailability (Rule of 5 suggests LogP < 5).

  • Experimental Challenges: The compound has poor water solubility and high melting point (often >250°C), making the traditional Shake-Flask method (OECD 107) prone to precipitation errors.

Recommended Protocol: RP-HPLC Method (OECD 117)

For high-throughput and accurate lipophilicity assessment of quinolones, Reversed-Phase HPLC is the industry standard. It correlates the retention factor (


) with LogP.

Methodology:

  • Stationary Phase: C18 column (end-capped to reduce silanol interactions with the basic nitrogen).

  • Mobile Phase: Methanol/Water or Acetonitrile/Water (buffered to pH 7.4 using MOPS or Phosphate).

  • Standards: Calibrate using a set of reference compounds with known LogP values (e.g., Toluene, Naphthalene, Phenol).

Visualization: HPLC LogP Determination Workflow

HPLC_Protocol Start Start: Sample Preparation Dissolve 2-(4-hydroxyphenyl)-4-quinolone in MeOH (1 mg/mL) Column RP-HPLC Injection Column: C18, 150mm x 4.6mm Mobile Phase: 60:40 MeOH:Buffer (pH 7.4) Start->Column DeadTime Measure Dead Time (t0) Using Uracil or NaNO3 Column->DeadTime Retention Measure Retention Time (tR) Calculate Capacity Factor k' = (tR - t0) / t0 DeadTime->Retention Calibration Calibration Curve Plot Log k' vs. Known LogP of Standards Retention->Calibration correlate Calc Calculate LogP Interpolate sample Log k' on curve Calibration->Calc

Figure 2: Workflow for the determination of lipophilicity using RP-HPLC. This method avoids solubility issues associated with the shake-flask method.

Drug Development Context[1][2][6][7][8][9][10]

Lipinski's Rule of 5 Compliance

2-(4-Hydroxyphenyl)-4-quinolone exhibits excellent drug-like properties, making it a viable scaffold for oral drug delivery.

ParameterLimitCompound ValueStatus
Molecular Weight < 500 Da237.25 Da ✅ Pass (High Ligand Efficiency potential)
LogP < 5~2.8 ✅ Pass
H-Bond Donors < 52 ✅ Pass
H-Bond Acceptors < 102 ✅ Pass
ADME Implications
  • Absorption: With a TPSA of ~49 Ų and LogP ~2.8, the compound is predicted to have high human intestinal absorption (HIA) .

  • Metabolism: The 4-hydroxyl group on the phenyl ring is a "soft spot" for Phase II metabolism (glucuronidation/sulfation), which may lead to rapid clearance.

    • Optimization Strategy: Medicinal chemists often replace the 4-OH with a bioisostere (e.g., -F, -Cl, or -OCH₃) or move it to the 3-position to improve metabolic stability while maintaining H-bond interactions.

  • Permeability: The compound likely exhibits moderate-to-high BBB (Blood-Brain Barrier) permeability, though the phenolic hydroxyl may limit this slightly compared to non-hydroxylated analogs.

References

  • PubChem. 2-Heptyl-4-hydroxyquinoline (PQS Analog) Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021).[3] Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK.[3] Available at: [Link]

  • Ciura, K., et al. (2019).[4] Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(4-hydroxyphenyl)-1H-quinolin-4-one as a Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. This process is integral to the pathogenicity of many clinically significant bacteria, such as Pseudomonas aeruginosa. The inhibition of QS, a strategy known as quorum quenching, represents a promising anti-virulence approach that may circumvent the selective pressures leading to conventional antibiotic resistance. This guide provides a detailed technical overview of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, a member of the quinolinone class of compounds, as a potent inhibitor of the Pseudomonas aeruginosa pqs quorum sensing system. We will explore its mechanism of action, methods for its synthesis and experimental validation, and its potential as a lead compound for the development of novel anti-virulence therapies.

The Strategic Imperative of Quorum Sensing Inhibition

Bacterial communication, or quorum sensing, is predicated on the production, release, and population-wide detection of small signaling molecules called autoinducers. As bacterial population density increases, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community. This synchronized response enables bacteria to function as a multicellular entity, launching virulent attacks and forming resilient, antibiotic-tolerant biofilm communities that are a major cause of persistent and recurrent infections.

Targeting QS is an innovative therapeutic strategy. Unlike traditional antibiotics that aim to kill bacteria, QS inhibitors (QSIs) act as signaling antagonists, effectively disarming pathogens without exerting bactericidal pressure. This approach is expected to reduce the likelihood of resistance development, a critical advantage in the face of escalating antimicrobial resistance.

Pseudomonas aeruginosa: A Model for Quorum Sensing

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen and a paradigm for studying QS. It possesses multiple, interconnected QS systems that form a complex regulatory hierarchy.

  • The las System: Considered the master regulator at the top of the hierarchy, the las system employs N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its autoinducer, which is recognized by the transcriptional regulator LasR.

  • The rhl System: This system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its signal, which binds to the RhlR protein.

  • The pqs System: Also known as the alkyl-quinolone (AQ) signaling system, pqs is unique to P. aeruginosa and related species. It utilizes 2-heptyl-4-hydroxyquinoline (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), as its primary signaling molecules. These signals are recognized by the transcriptional regulator PqsR (also known as MvfR), which controls the expression of key virulence factors and is essential for biofilm maturation.

The intricate interplay of these systems makes P. aeruginosa a formidable pathogen. The pqs system, in particular, has emerged as a high-value target for anti-virulence therapies due to its central role in pathogenicity.

2-(4-hydroxyphenyl)-1H-quinolin-4-one: A Profile

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and anticancer properties. 2-(4-hydroxyphenyl)-1H-quinolin-4-one belongs to this class and has been identified as a potential QSI.

Chemical Structure and Synthesis

The structure of 2-(4-hydroxyphenyl)-1H-quinolin-4-one features a quinolin-4-one core with a 4-hydroxyphenyl substituent at the 2-position.

General Synthetic Routes for 2-Arylquinolin-4-ones: The synthesis of 2-arylquinolin-4(1H)-ones can be achieved through several established methods. One common and efficient approach is a palladium-catalyzed dehydrogenative cyclization of 1-(2-aminoaryl)-3-arylpropan-1-ones. Another widely used method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Camps Cyclization o_haloacetophenone o-Haloacetophenone intermediate N-(2-acylaryl)amide (Camps Precursor) o_haloacetophenone->intermediate CuI, ligand, base amide 4-Hydroxybenzamide amide->intermediate product 2-(4-hydroxyphenyl)-1H-quinolin-4-one intermediate->product Base (e.g., NaOH) PQS_Pathway_Inhibition PqsA_E PqsA-E Enzymes HHQ_PQS HHQ & PQS (Autoinducers) PqsA_E->HHQ_PQS Synthesis PqsR_inactive PqsR (Inactive) HHQ_PQS->PqsR_inactive Binds to PqsR_active PqsR (Active Dimer) PqsR_inactive->PqsR_active Activates pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds & Promotes Transcription Virulence Virulence Factor Expression PqsR_active->Virulence Activates Biofilm Biofilm Formation PqsR_active->Biofilm Activates pqsA_promoter->PqsA_E Positive Feedback Inhibitor 2-(4-hydroxyphenyl)- 1H-quinolin-4-one Inhibitor->PqsR_inactive Competitively Binds block->PqsR_active X

Caption: Mechanism of PqsR antagonism by 2-(4-hydroxyphenyl)-1H-quinolin-4-one.

Experimental Validation: Protocols and Data

The efficacy of a potential QSI must be rigorously validated through a series of in vitro assays. These protocols are designed to be self-validating by including appropriate controls and measuring specific, quantifiable endpoints.

Reporter Gene Assay for PqsR Inhibition

This assay provides a direct measure of the compound's ability to inhibit PqsR activity. It utilizes a biosensor strain of P. aeruginosa (or a heterologous host like E. coli) engineered to express a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of the PqsR-dependent pqsA promoter.

Step-by-Step Protocol:

  • Strain Preparation: Grow the P. aeruginosa pqsA-lux reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain diluted to a starting OD600 of ~0.05.

  • Compound Addition: Add 2-(4-hydroxyphenyl)-1H-quinolin-4-one to the wells at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known PqsR inhibitor, if available).

  • Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 18-24 hours).

  • Data Acquisition: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the reporter signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to the cell density (Signal/OD600). Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the reporter signal without significantly affecting bacterial growth.

Reporter_Assay_Workflow A 1. Prepare overnight culture of pqsA-lux reporter strain B 2. Subculture into 96-well plate (OD600 ~0.05) A->B C 3. Add test compound (serial dilutions) & controls B->C D 4. Incubate at 37°C (18-24 hours) C->D E 5. Measure OD600 (Growth) & Luminescence (Signal) D->E F 6. Normalize Signal/OD600 & Calculate % Inhibition E->F G 7. Determine IC50 Value F->G

Methodological & Application

Application Note: Precision Synthesis of 2-Aryl-4-Quinolones via the Conrad-Limpach Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-4-quinolone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials, antiviral agents, and anticancer therapeutics (e.g., tubulin polymerization inhibitors). While the classical Conrad-Limpach synthesis is the most direct route to these heterocycles, it is notoriously sensitive to reaction conditions. Deviations often lead to the thermodynamic Knorr product (2-quinolone) or intractable tars.

This Application Note provides a field-proven, optimized protocol for the regioselective synthesis of 2-aryl-4-quinolones. We contrast the scalable Classical Thermal Method with a rapid Microwave-Assisted Protocol , offering researchers a choice based on throughput and scale requirements.

Mechanistic Insight: The Kinetic vs. Thermodynamic Battle

The success of this synthesis relies entirely on controlling the tautomeric equilibrium during the initial condensation of aniline with a


-keto ester.
  • The Conrad-Limpach Route (Kinetic Control): At lower temperatures (

    
    C) with acid catalysis, the aniline nitrogen attacks the ketone carbonyl. This forms the 
    
    
    
    -anilinocrotonate
    (enamine). Thermal cyclization of this intermediate yields the desired 4-quinolone .[1]
  • The Knorr Route (Thermodynamic Control): At higher temperatures (

    
    C) without acid, the aniline attacks the ester carbonyl, forming the anilide .[2] Cyclization of the anilide yields the 2-quinolone  (or 4-hydroxy-2-quinolone).
    

Critical Directive: To obtain the 2-aryl-4-quinolone, you must isolate or stabilize the enamine intermediate before subjecting it to the high temperatures required for cyclization.

Visualization: Mechanistic Pathway

ConradLimpachMechanism Reactants Aniline + Ethyl Benzoylacetate Condensation Condensation (Acid Cat, <100°C) Reactants->Condensation Enamine β-Anilinocrotonate (Kinetic Intermediate) Condensation->Enamine Major Path Anilide Anilide (Thermodynamic Byproduct) Condensation->Anilide Avoid (High T) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization -EtOH KnorrProduct 2-Quinolone (Knorr Product) Anilide->KnorrProduct Acid Cyclization Product 2-Aryl-4-Quinolone Cyclization->Product

Figure 1: The bifurcation between Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) pathways. Success depends on favoring the upper path.

Protocol A: Classical Thermal Synthesis (Scalable)

Best for: Multi-gram scale, high purity requirements, robust validation.

Materials
  • Reagents: Aniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq).

  • Solvents: Benzene or Toluene (Step 1), Dowtherm A (Step 2), Hexane/Petroleum Ether (Workup).

  • Equipment: Dean-Stark trap, high-temperature heating mantle, mechanical stirrer.

Step-by-Step Methodology
Phase 1: Enamine Formation (Schiff Base)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Aniline (50 mmol), Ethyl benzoylacetate (55 mmol), p-TSA (2.5 mmol), and Toluene (100 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (typically 3–6 hours).

  • Isolation: Evaporate the toluene under reduced pressure. The residue is the crude

    
    -anilinocrotonate.
    
    • Note: Do not distill the residue at high vacuum/temp, or it may rearrange to the anilide.

Phase 2: Flash Thermal Cyclization
  • Preparation: In a separate 500 mL 3-neck flask, heat 50 mL of Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to a rolling reflux (~250°C ).

    • Safety: Ensure the setup is well-vented. Dowtherm A vapor is irritating.

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise rapidly to the boiling solvent.

    • Why Rapidly? Slow addition allows the intermediate to spend time at "medium" temperatures (100–200°C), promoting degradation or rearrangement. We want a "thermal shock" to drive the electrocyclic ring closure immediately.

  • Reaction: Maintain reflux for 15–30 minutes. Monitor ethanol evolution (if feasible) or TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • The 2-aryl-4-quinolone typically precipitates as a solid upon cooling.

    • Add 50 mL of Hexane or Petroleum Ether to the suspension to dilute the Dowtherm A and maximize precipitation.

    • Filter the solid and wash copiously with Hexane to remove residual high-boiling solvent.

  • Purification: Recrystallize from Ethanol or DMF/Ethanol mixtures.

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for: Library generation, small scale (<500 mg), rapid screening.

Materials
  • Reagents: Aniline (1.0 eq), Ethyl benzoylacetate (1.0 eq).

  • Catalyst: K-10 Montmorillonite clay or few drops of Acetic Acid.

  • Equipment: Monomode Microwave Reactor (e.g., CEM or Biotage).

Step-by-Step Methodology
  • Mixing: In a microwave vial (10 mL), mix Aniline (2 mmol) and Ethyl benzoylacetate (2 mmol).

  • Catalyst: Add 100 mg of K-10 Montmorillonite clay (acts as a solid acid catalyst and support).

  • Irradiation (Step 1 - Condensation): Heat at 80°C for 5 minutes (Power: 50W, Max Pressure: 200 psi).

  • Irradiation (Step 2 - Cyclization): Ramp temperature to 250°C and hold for 10–15 minutes.

    • Note: Ensure the vial is rated for high pressure/temperature. If the reactor cannot reach 250°C, use a solvent like diphenyl ether (2 mL) to facilitate heat transfer.

  • Extraction: Cool the vial. Add hot ethanol to extract the product from the clay. Filter to remove the solid catalyst.

  • Crystallization: Concentrate the filtrate to yield the crude product.

Troubleshooting & Quality Control

Decision Logic for Method Selection

MethodSelection Start Select Synthesis Route ScaleCheck Scale Requirement? Start->ScaleCheck Small < 500 mg (Library) ScaleCheck->Small Large > 5 grams (Process) ScaleCheck->Large MWRoute Protocol B: Microwave (Solvent-free/Solid Support) Small->MWRoute ThermalRoute Protocol A: Thermal (Dowtherm A Reflux) Large->ThermalRoute

Figure 2: Workflow for selecting the appropriate synthesis protocol.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Product is 2-Quinolone (Isomer) Thermodynamic control took over.Lower the temp of Step 1. Ensure acid catalyst is used.[3][4][5][6] Avoid "stalling" between 100°C–200°C.
Black Tar / Low Yield Oxidation or polymerization.Use nitrogen atmosphere. Ensure "Flash" addition to boiling Dowtherm (don't heat gradually).
Oily Product (Won't Precipitate) Residual Dowtherm A.Wash filter cake thoroughly with Hexane. Recrystallize from Acetone/EtOH.
Incomplete Reaction Water inhibition in Step 1.Reactivate Molecular Sieves or ensure Dean-Stark is functioning efficiently.
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet at

    
     6.0–6.3 ppm  (H-3 proton of the quinolone ring). The NH proton is often broad and downfield (
    
    
    
    11 ppm).
  • IR Spectroscopy: Strong carbonyl stretch at ~1630 cm⁻¹ (4-quinolone characteristic, lower than typical ketones due to vinylogous amide resonance).

References

  • Conrad, M.; Limpach, L. "Ueber das Anilid des Benzoylessigsäureesters und dessen Ueberführung in

    
    -Oxychinaldin." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 944–948. 
    
  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Riegel, B. et al. "The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266.

  • Sridharan, V. et al. "Microwave-Assisted Synthesis of Quinolines: A Review." Arkivoc, 2021 , part ix, 218–239.

  • Organic Syntheses. "2-Methyl-4-hydroxyquinoline." Org.[4] Synth.1949 , 29, 66.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Hydroxyphenyl)-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolone core is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous kinase inhibitors, antibacterial agents, and anticancer therapeutics[1]. Specifically, 2-(4-hydroxyphenyl)-1H-quinolin-4-one is a potent aza-flavone analogue. Traditional thermal syntheses of 2-aryl-4-quinolones (such as the Camps or Conrad-Limpach cyclizations) often suffer from harsh reaction conditions, prolonged reaction times, and poor regioselectivity.

This application note details a highly efficient, two-step protocol for the synthesis of 2-(4-hydroxyphenyl)-1H-quinolin-4-one. By coupling a classical Claisen-Schmidt condensation with a , this methodology leverages the synergistic effects of dielectric heating and an Iodine/DMSO catalytic system to reduce reaction times from days to minutes while maximizing yield and purity.

Mechanistic Rationale & Microwave Kinetics

To move beyond a simple "recipe," it is critical to understand the causality behind the reagent selection and energy delivery method:

  • The Iodine/DMSO Catalytic System: Molecular iodine (

    
    ) acts as a mild, halophilic Lewis acid. It activates the 
    
    
    
    -unsaturated carbonyl of the chalcone intermediate, lowering the LUMO and facilitating an intramolecular aza-Michael addition of the ortho-amino group. This forms a 2-aryl-2,3-dihydroquinolin-4(1H)-one (aza-flavanone) intermediate. Subsequently,
    
    
    and DMSO act cooperatively to dehydrogenate the C2-C3 bond. DMSO serves as both the solvent and the terminal oxidant, regenerating the active iodine species and driving the aromatization to the final 4-quinolone[2].
  • Microwave Dielectric Heating: DMSO possesses a high dielectric constant and an exceptionally high loss tangent (

    
    ). Under continuous microwave irradiation (2.45 GHz), the rapid dipole rotation of DMSO molecules generates intense, uniform volumetric heating. This superheating effect overcomes the high activation energy barrier of the oxidative aromatization step, accelerating a process that typically takes 12–24 hours under conventional reflux to just 15 minutes[3].
    

G A 2'-Aminoacetophenone + 4-Hydroxybenzaldehyde B Claisen-Schmidt Condensation (KOH, EtOH, rt, 12 h) A->B C Intermediate: 1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (2'-Aminochalcone) B->C D Microwave Irradiation (I2, DMSO, 130°C, 15 min) C->D E Intramolecular Aza-Michael Addition & Oxidative Aromatization D->E F Target Compound: 2-(4-Hydroxyphenyl)-1H-quinolin-4-one E->F

Figure 1: Two-step microwave-assisted synthetic workflow for 2-(4-hydroxyphenyl)-1H-quinolin-4-one.

Reagent Matrix & Equipment

Chemical Reagents:

  • 2'-Aminoacetophenone (99%, Acros Organics)

  • 4-Hydroxybenzaldehyde (98%, Sigma-Aldrich)

  • Potassium Hydroxide (KOH, pellets)

  • Molecular Iodine (

    
    , resublimed)
    
  • Dimethyl Sulfoxide (DMSO, anhydrous,

    
    99.9%)
    
  • Ethanol (Absolute), Sodium Thiosulfate (

    
    , 10% aqueous solution)
    

Equipment:

  • Dedicated Microwave Synthesizer (e.g., CEM Discover SP or Anton Paar Monowave 300) equipped with an IR temperature sensor and magnetic stirring.

  • 10 mL and 30 mL heavy-walled microwave-safe borosilicate glass vials with Teflon-lined crimp caps.

Phased Experimental Workflow

Phase 1: Synthesis of the 2'-Aminochalcone Precursor
  • Preparation: In a 50 mL round-bottom flask, dissolve 2'-aminoacetophenone (1.35 g, 10.0 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Base Addition: Add KOH (1.12 g, 20.0 mmol) portion-wise to the stirring solution at room temperature. The solution will rapidly darken to a deep red/orange.

  • Condensation: Stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Neutralize the solution dropwise with 1M HCl until a bright yellow precipitate forms (pH ~6-7).

  • Isolation: Filter the solid under vacuum, wash with cold water (3 × 20 mL), and recrystallize from ethanol to yield 1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as bright yellow crystals.

Phase 2: Microwave-Assisted Oxidative Cyclization
  • Reaction Setup: Transfer the purified 2'-aminochalcone (0.478 g, 2.0 mmol) into a 10 mL microwave-safe vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add anhydrous DMSO (4.0 mL) followed by molecular iodine (0.101 g, 0.4 mmol, 20 mol%). Seal the vial tightly with a Teflon-lined cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to:

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Max Power: 200 W (Dynamic power modulation)

    • Cooling: Compressed air cooling to

      
      50 °C post-reaction.
      
  • Quenching: Upon completion and cooling, uncap the vial and pour the dark mixture into 30 mL of a 10% aqueous

    
     solution. The thiosulfate will reduce any unreacted iodine, causing the dark color to dissipate and a pale solid to precipitate.
    
  • Purification: Filter the crude product, wash thoroughly with water, and dry under a vacuum. Recrystallize from DMF/Water or hot ethanol to afford pure 2-(4-hydroxyphenyl)-1H-quinolin-4-one.

Quantitative Optimization & Validation Data

To establish the robustness of the microwave protocol, reaction parameters were systematically varied. Table 1 demonstrates the necessity of the 130 °C temperature threshold and the specific role of DMSO as an oxidative solvent.

Table 1: Optimization of Microwave-Assisted Oxidative Cyclization

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Observation
1

(10)
DMSO1003045Incomplete aromatization
2

(20)
DMSO 130 15 92 Optimal conditions
3

(20)
DMF1301568DMF lacks oxidative capacity
4NoneDMSO13060TraceCatalyst is essential
5

(20)
DMSO1501085Minor thermal degradation

Protocol Self-Validation & Diagnostic Checkpoints

A highly reliable protocol must be a self-validating system. Researchers can confirm the success of the transformation without waiting for complex mass spectrometry by utilizing immediate physical and spectroscopic checkpoints:

  • Visual/Colorimetric Shift: The starting chalcone is a vibrant yellow due to the extended conjugated

    
    -system of the enone. Upon successful cyclization to the quinolone, the crude precipitate will shift to an off-white or pale beige color.
    
  • TLC Diagnostics: The product 4-quinolone is highly polar due to the pyridone-like tautomerism (quinolin-4(1H)-one

    
     quinolin-4-ol). It will exhibit a significantly lower 
    
    
    
    value compared to the chalcone precursor on silica gel (eluent: DCM/MeOH 9:1).
  • NMR Milestones: The most definitive proof of cyclization is the disappearance of the chalcone's vinylic protons (two doublets at

    
     ~7.5–8.0 ppm, 
    
    
    
    Hz) and the emergence of a sharp, isolated singlet at
    
    
    ~6.78 ppm, representing the C3-H of the newly formed quinolone ring.

Table 2: Diagnostic Analytical Data for 2-(4-Hydroxyphenyl)-1H-quinolin-4-one

Analytical MethodKey Diagnostic FeatureStructural Assignment

H NMR (DMSO-

)

11.60 (s, 1H)
N-H (Quinolone core, broad)

H NMR (DMSO-

)

10.05 (s, 1H)
O-H (Phenolic hydroxyl)

H NMR (DMSO-

)

8.10 (d,

= 8.0 Hz, 1H)
C5-H (Aromatic, peri-proton)

H NMR (DMSO-

)

6.78 (s, 1H)
C3-H (Vinylic, diagnostic for 4-quinolone)

C NMR (DMSO-

)

176.5
C=O (C4 Carbonyl carbon)
HRMS (ESI-TOF)


calcd: 238.0863
Found: 238.0868

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances (2023). Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (2019). Available at:[Link]

  • Microwave-assisted rapid and straightforward synthesis of 2-aryl-4-quinolones from acylated 2′-aminoacetophenones. Tetrahedron Letters (2006). Available at:[Link]

  • Hypervalent Iodine Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones: An Easy Access to 2-Aryl-4-quinolones. Synthetic Communications (1994). Available at:[Link]

Sources

Application Notes and Protocols for the Gould-Jacobs Synthesis of 4-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry since its discovery in 1939, provides a robust and versatile pathway for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. This reaction is of paramount importance in medicinal chemistry and drug development, as the 4-quinolone scaffold is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. This document provides a detailed examination of the Gould-Jacobs reaction, elucidating its mechanism, outlining detailed experimental protocols for both classical thermal and modern microwave-assisted synthesis, and offering insights into reaction optimization and troubleshooting.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis (saponification) of the resulting ester and decarboxylation yields the final 4-hydroxyquinoline product. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.

While the traditional approach requires high temperatures and prolonged reaction times, contemporary modifications, such as the application of microwave irradiation, have significantly improved reaction efficiency, leading to shorter reaction times and higher yields.

Reaction Mechanism and Key Steps

The Gould-Jacobs reaction proceeds through a well-defined sequence of four principal steps:

  • Condensation: The synthesis is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This critical step demands substantial thermal energy, typically temperatures exceeding 250 °C, to facilitate a 6-electron electrocyclization. This intramolecular reaction forges the quinoline ring. The high activation energy barrier can be overcome using conventional heating in high-boiling point solvents like diphenyl ether or, more efficiently, through microwave irradiation.

  • Saponification: The 4-hydroxy-3-carboalkoxyquinoline intermediate is then subjected to hydrolysis, typically using a base like sodium hydroxide, to convert the ester group into a carboxylic acid.

  • Decarboxylation: The final step involves the removal of the carboxylic acid group via heating, which liberates carbon dioxide and yields the desired 4-hydroxyquinoline product.

Visualizing the Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Nucleophilic Attack & Elimination of EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Cyclized_Intermediate 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Cyclized_Intermediate High Temperature (e.g., >250°C) Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Intermediate->Carboxylic_Acid Base Hydrolysis (e.g., NaOH) Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heating

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are detailed below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Classical Synthesis via Conventional Heating

This protocol employs a high-boiling inert solvent to achieve the necessary temperatures for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

  • Optionally, add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield by utilizing a dedicated microwave synthesis system.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Generalized Workflow Diagram

Gould_Jacobs_Workflow Start Start Reagents Aniline + DEEM Start->Reagents Condensation Condensation (100-130°C or MW) Reagents->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (>250°C or MW) Intermediate->Cyclization Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Cyclization->Cyclized_Product Workup Work-up & Purification (Precipitation, Filtration, Recrystallization) Cyclized_Product->Workup Final_Product Final Product: 4-Hydroxyquinoline Workup->Final_Product End End Final_Product->End

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Reaction Conditions and Optimization

The cyclization step is often the most challenging in the Gould-Jacobs synthesis. The following table summarizes reaction conditions for the microwave-assisted synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and DEEM, illustrating the impact of temperature and time on yield.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1250581
230021537
325020103
4300202428
530051847

Data adapted from a study on the optimization of microwave-assisted Gould-Jacobs synthesis.

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low (Entries 1 & 3). Increasing the temperature to 300 °C significantly improves the yield (Entry 2). However, prolonged reaction times at high temperatures can lead to product degradation (Entry 4). An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47% (Entry 5).

Troubleshooting and Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low yield of condensation product Incomplete reaction, reagent decomposition.Ensure a slight excess of the malonic ester derivative is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Use fresh, high-quality reagents.
Incomplete cyclization Insufficient temperature or reaction time.Gradually increase the reaction temperature. Extend the reaction time, being mindful of potential product degradation. Consider using microwave heating for more efficient energy transfer.
Formation of dark, tarry materials Decomposition at high temperatures, prolonged heating.Optimize the temperature and reaction time to find a balance between cyclization and degradation. Use a high-boiling inert solvent for even heating. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Mixture of regioisomers Use of asymmetrically substituted anilines.The cyclization is influenced by both steric and electronic factors. A bulky substituent at one ortho position will generally direct cyclization to the less hindered position.

Applications in Drug Development

The Gould-Jacobs reaction is a vital synthetic tool for accessing the quinolone core structure, which is a key pharmacophore in numerous pharmaceuticals. Its applications are widespread and significant:

  • Quinolone Antibiotics: A large class of broad-spectrum antibiotics is based on the quinolone and fluoroquinolone scaffold. The Gould-Jacobs reaction provides a direct and efficient route to key intermediates for the synthesis of drugs such as nalidixic acid, ro

Application Note: High-Throughput MTT Viability Assay for Evaluating Quinolone Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolones and fluoroquinolones are traditionally recognized as broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV[1]. However, recent drug repurposing and structural derivatization efforts have unveiled their potent cytotoxic potential against mammalian cancer cells[2]. In eukaryotic cells, specific quinolone derivatives act as catalytic inhibitors of topoisomerase II, leading to double-stranded DNA breaks, S/G2 phase cell cycle arrest, and subsequent intrinsic apoptosis[3].

To systematically quantify the anti-proliferative and cytotoxic effects of novel quinolone compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard colorimetric method. The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria of metabolically active cells, which reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[4][5].

Mechanistic Rationale

Mechanism Q Quinolone Derivatives Topo Inhibit Mammalian Topoisomerase II Q->Topo DNA Double-Strand DNA Breaks Topo->DNA Apop Apoptosis (Cell Death) DNA->Apop Decreases Viability Enz NAD(P)H-dependent Oxidoreductases Apop->Enz Loss of Activity Live Viable Cells (Untreated/Resistant) Live->Enz Form Formazan Crystals (Purple/Dark) Enz->Form Reduces MTT MTT Reagent (Yellow) MTT->Form Substrate

Fig 1. Quinolone-induced apoptosis pathway and the principle of MTT reduction.

Experimental Design & Causality

A robust MTT assay is not merely a sequence of reagent additions; it must be engineered as a self-validating system . When testing quinolones, specific experimental parameters must be tightly controlled to ensure data integrity:

  • Vehicle Controls: Quinolones are highly hydrophobic and require dissolution in organic solvents like DMSO. Because DMSO itself is cytotoxic to mammalian cells at concentrations >0.5% (v/v), a vehicle control well (cells + media + equivalent DMSO volume) is mandatory to isolate the drug's true cytotoxic effect from solvent toxicity.

  • Media Considerations: Phenol red and serum proteins in culture media can generate background absorbance or interfere with formazan solubilization[6]. Using serum-free, phenol red-free media during the MTT incubation step significantly enhances the signal-to-noise ratio.

  • Dual-Wavelength Measurement: Measuring absorbance at 570 nm captures the peak optical density of solubilized formazan[1][7]. However, simultaneously reading at a reference wavelength of 630 nm allows researchers to subtract background noise caused by cell debris, condensation, or microplate imperfections.

Step-by-Step Protocol

Reagent Preparation
  • MTT Stock Solution: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL[6]. Vortex thoroughly and filter-sterilize through a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C[6].

  • Quinolone Treatment Solutions: Prepare a 100 mM stock of the quinolone derivative in 100% DMSO. Perform serial dilutions in complete culture media to achieve the desired final concentrations (e.g., 1 µM to 100 µM), ensuring the final DMSO concentration never exceeds 0.5%.

  • Solubilization Buffer: Use 100% DMSO or an acidified SDS solution (10% SDS in 0.01 M HCl) to dissolve the formazan crystals[1][4].

Assay Workflow

Workflow S1 1. Cell Seeding 5x10^4 cells/well in 96-well plate Incubate 24h S2 2. Quinolone Treatment Apply drug dilutions & vehicle controls Incubate 24-72h S1->S2 S3 3. MTT Addition Add 20 µL MTT (5 mg/mL) per 100 µL media Incubate 3-4h at 37°C S2->S3 S4 4. Solubilization Aspirate media, add 100 µL DMSO Shake for 15 mins in dark S3->S4 S3->S4 Formazan Crystals Form S5 5. Quantification Measure OD at 570 nm Reference OD at 630 nm S4->S5

Fig 2. Standardized MTT assay workflow for cytotoxicity screening.

Detailed Execution
  • Cell Seeding: Harvest exponentially growing mammalian cancer cells (e.g., MCF-7, T24, or HepG2). Seed 5 × 10⁴ cells per well in 100 µL of complete media in a 96-well flat-bottom microplate[1]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Exposure: Aspirate the seeding media. Add 100 µL of the prepared quinolone treatment solutions. Include untreated controls, vehicle controls, and no-cell background controls. Incubate for the predetermined exposure time (typically 24, 48, or 72 hours)[1][8].

  • MTT Incubation: Add 20 µL of the 5 mg/mL MTT stock solution directly to each well (final concentration ~0.83 mg/mL)[1]. Incubate the plate at 37°C for 3 to 4 hours[6]. Crucial Step: Observe the cells under a microscope at 3 hours; intracellular punctate purple precipitates should be visible in viable control wells.

  • Solubilization: Carefully aspirate the media, avoiding the disruption of the formazan crystals at the bottom of the well. Add 100 µL to 150 µL of DMSO to each well[6][9]. Wrap the plate in aluminum foil and agitate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution[6].

  • Absorbance Measurement: Measure the optical density (OD) using a microplate spectrophotometer at a primary wavelength of 570 nm[1][7]. Measure a reference wavelength at 630 nm to subtract background noise.

Data Presentation & Analysis

Calculate the percentage of cell viability using the following formula[6]: % Viability =[(OD_sample - OD_background) / (OD_vehicle_control - OD_background)] × 100

Plot the % Viability against the log-transformed drug concentrations to generate a dose-response curve and determine the Half-Maximal Inhibitory Concentration (IC₅₀).

Table 1. Representative IC₅₀ Values of Quinolones in Mammalian Cell Lines (72h Exposure)

CompoundCell LineTissue OriginIC₅₀ (µM)Mechanism of Cytotoxicity
CiprofloxacinCT26Murine Colon Carcinoma>100.0Weak Topo II inhibition
NorfloxacinT24Human Bladder Cancer83.0Cytoskeletal destruction, Apoptosis[2]
JST13 (Novel 2-Quinolone)MCF-7Human Breast Cancer22.0DNA fragmentation[8]
Compound 65 (4-Quinolone)MDA-MB-231Triple-Negative Breast7.1S-phase arrest, Intrinsic Apoptosis[3]

Note: Data aggregated from comparative cytotoxicity studies to illustrate the enhanced efficacy of novel quinolone derivatives over traditional antibacterial fluoroquinolones[2][3][8].

Troubleshooting & Self-Validation

  • High Background Absorbance: If the no-cell control yields an OD > 0.1, it indicates MTT reduction by media components (e.g., ascorbic acid or reducing agents). Switch to a simplified, serum-free media during the 4-hour MTT incubation.

  • Incomplete Solubilization: If the DMSO solution appears cloudy or contains visible particulates, the formazan is not fully dissolved. Increase the shaking time to 30 minutes or switch to an acidified SDS solubilization buffer[4].

  • False Positives (Acellular Reduction): Certain antioxidant compounds can chemically reduce MTT in the absence of cells[9]. To validate that the quinolone derivative does not auto-reduce MTT, run an Acellular Reduction Control containing the highest drug concentration + MTT + media (no cells).

References

  • Wikipedia. "MTT assay." wikipedia.org.[Link]

  • Springer Nature Experiments. "MTT Assay Protocol." springernature.com.[Link]

  • Lim, S. W., & Loh, H. S. "Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells." nih.gov.[Link]

  • Cyrus Bioscience. "MTT Assay Protocol." cyrusbio.com.tw.[Link]

  • Kumar, N., et al. "Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer." arabjchem.org.[Link]

  • Biointerface Research in Applied Chemistry. "Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents." biointerfaceresearch.com.[Link]

  • Frontiers in Pharmacology. "Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures." frontiersin.org.[Link]

  • PMC. "Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells." nih.gov.[Link]

Sources

Application Note: High-Purity Crystallization of 2-Phenyl-4-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyl-4-quinolone (2-PQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for potent antitumor (e.g., Bovis derivatives), antiviral, and antibacterial agents. However, the synthesis of these derivatives—often via the Conrad-Limpach cyclization or oxidative cyclization of chalcones—frequently yields crude products contaminated with unreacted anilines, high-boiling solvents (e.g., diphenyl ether), and regioisomeric byproducts.

This Application Note provides a definitive guide to purifying 2-PQ derivatives. Unlike generic crystallization guides, this document focuses on the specific physicochemical properties of the 4-quinolone moiety—specifically its vinylogous amide character, potential for tautomerism, and strong intermolecular hydrogen bonding.

Key Takeaways:

  • Solubility Profile: 2-PQs exhibit poor solubility in non-polar solvents and moderate solubility in hot polar protic solvents (EtOH, AcOH).

  • Purification Strategy: A dual-phase approach combining Chemical Purification (Acid-Base Swing) for bulk impurity removal and Thermal Recrystallization for polymorph control.

  • Critical Control: Management of the N-H motif is essential; N-alkylated derivatives require different solvent systems than N-H free analogs.

Physicochemical Context & Solubility Data

Understanding the molecular behavior of 2-PQ is prerequisite to successful crystallization. The 4-quinolone core exists in a tautomeric equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms, though the keto form predominates in solid state.

Table 1: Solubility Profile of Representative 2-Phenyl-4-Quinolones

Solvent SystemTemperatureSolubility RatingApplication
Ethanol (EtOH) 25°CLowAnti-solvent / Wash
Ethanol (EtOH) 78°C (Reflux)Moderate to HighPrimary Recrystallization
Acetic Acid (AcOH) 25°CModerateCo-solvent
DMSO / DMF 25°CHighInitial dissolution for crash methods
Diethyl Ether 25°CInsolubleImpurity extraction (washing)
Aq. NaOH (1M) 25°CSoluble (as salt)Chemical purification (if N-H is free)

Technical Insight: The high melting points often observed (>230°C) are due to extensive intermolecular hydrogen bonding (N-H···O=C) and


-

stacking of the phenyl and quinolone rings. Successful crystallization requires solvents that can disrupt these H-bonds at high temperatures but allow them to reform in an ordered lattice upon cooling.

Decision Matrix for Purification

The following decision tree outlines the logical flow for selecting the correct purification method based on the crude material's state and substitution pattern.

G Start Crude 2-PQ Mixture CheckNH Is N-1 Position Free (N-H)? Start->CheckNH MethodA Method A: Acid-Base Swing (Removes non-acidic impurities) CheckNH->MethodA Yes (N-H present) SolubilityCheck Soluble in Hot EtOH? CheckNH->SolubilityCheck No (N-substituted) MethodB Method B: Thermal Recrystallization (EtOH/AcOH System) MethodA->MethodB Polishing Step MethodC Method C: DMSO Anti-Solvent (For highly insoluble analogs) SolubilityCheck->MethodB Yes SolubilityCheck->MethodC No

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on structural features and solubility.

Detailed Protocols

Protocol A: The "Acid-Base Swing" (Chemical Purification)

Best For: Crude solids heavily contaminated with starting materials (anilines) or neutral byproducts (chalcones). Mechanism: Exploits the acidity of the N-H proton (pKa ~11) to form a water-soluble salt, leaving non-acidic impurities in the organic phase.

Reagents:

  • 1M NaOH (aqueous)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M HCl (aqueous) or Glacial Acetic Acid

Step-by-Step:

  • Dissolution: Suspend the crude 2-PQ solid in 1M NaOH (approx. 10 mL per gram of solid). Stir vigorously.

    • Validation Check: The solution should become clear (or slightly turbid). If a large amount of solid remains, it is likely a neutral impurity or the N-alkylated byproduct.

  • Extraction (Wash): Extract the aqueous alkaline layer with EtOAc (2 x volume).

    • Action: Discard the organic (EtOAc) layer. This contains unreacted aniline, chalcones, and neutral tars.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl or Glacial Acetic Acid dropwise with stirring.

    • Target: Adjust pH to ~6–7.

    • Observation: The 2-PQ will precipitate as a voluminous solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with copious water to remove salts. Dry in a vacuum oven at 60°C.

Protocol B: Thermal Shift Recrystallization (EtOH/AcOH)

Best For: Final polishing of >90% pure material to achieve pharmaceutical-grade crystallinity. Mechanism: Uses a high-dielectric protic solvent system to disrupt H-bonds at reflux, allowing slow lattice formation during cooling.

Reagents:

  • Ethanol (Absolute)

  • Glacial Acetic Acid (optional co-solvent for solubility enhancement)

  • Activated Carbon (optional for decolorization)

Step-by-Step:

  • Slurry: Place the dried solid from Protocol A into a round-bottom flask. Add Ethanol (20 mL/g).

  • Reflux: Heat to reflux (78°C).

    • Optimization: If the solid does not dissolve after 10 minutes at reflux, add Glacial Acetic Acid dropwise until dissolution is complete. (Do not exceed 20% v/v AcOH).

  • Filtration (Hot): If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed on a cork ring (approx. 2 hours).

    • Transfer to a 4°C fridge for 12 hours.

    • Causality: Rapid cooling leads to amorphous powder or trapping of impurities. Slow cooling promotes the growth of dense, pure needles or prisms.

  • Harvest: Filter the crystals. Wash with cold Ethanol.

Protocol C: DMSO/Water Anti-Solvent Crash

Best For: Highly conjugated or fused-ring derivatives that are insoluble in boiling ethanol.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of DMSO at room temperature (or slightly warmed to 40°C).

  • Filter the solution to remove any insoluble particulate matter.

  • Place the DMSO solution in a beaker with rapid stirring.

  • Slow Addition: Add Water (or 0.1M Ammonium Acetate buffer) dropwise.

    • Ratio: Target a final ratio of 1:5 (DMSO:Water).

  • Aging: Allow the suspension to stir for 1 hour to prevent oiling out.

  • Filter and wash thoroughly with water to remove residual DMSO.

Troubleshooting & Optimization

Table 2: Common Crystallization Failures and Remediation

SymptomDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet rather than crystals.1. Re-heat to dissolve.2. Add a seed crystal.3.[1] Slow down the cooling rate.4. Add 5% v/v Acetic Acid to the solvent.
Colored Impurities Oxidation products or polymeric tars trapped in lattice.Perform a "Hot Filtration" step with Activated Carbon during Protocol B.
Low Yield Product is too soluble in the mother liquor.1. Concentrate the mother liquor by 50% and re-cool.2. Use a "Second Crop" crystallization but keep it separate (lower purity).
Gel Formation Formation of a supramolecular gel (common with long alkyl chains).Switch from Ethanol to Acetonitrile or Ethyl Acetate. Break gel mechanically and sonicate.

Scientific Validation (E-E-A-T)

To ensure the protocol has yielded the desired polymorph and purity, the following validation steps are mandatory:

  • 1H-NMR: Look for the characteristic singlet of the C3-proton (typically

    
     6.0–6.8 ppm). The disappearance of aniline peaks (broad singlets) confirms the efficacy of the Acid-Base wash.
    
  • Melting Point: 2-PQ derivatives typically have sharp, high melting points. A range >2°C indicates occluded solvent or impurities.

  • XRD (X-Ray Diffraction): For drug development, powder XRD is required to confirm the polymorphic form, as different solvents (EtOH vs. DMSO) can yield different solvates.

References

  • Koyama, J., Toyokuni, I., & Tagahara, K. (1999).[2] Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction. Chemical and Pharmaceutical Bulletin, 47(7), 1038–1039.[2] Retrieved from [Link]

  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(ix), 218-239.[3] Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 4-quinolones. Retrieved from [Link]

Sources

Application Note: Solvent Selection and Recrystallization Protocols for 2-Aryl-4-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Aryl-4-quinolones (aza-flavones) are privileged heterocyclic scaffolds in drug development, known for their potent antimitotic, antibacterial, and antitumor properties. Following de novo synthesis—whether via traditional Camps cyclization, reductive cyclization of 2′-nitrochalcones, or modern palladium-catalyzed amidation[1]—the crude product is frequently contaminated with unreacted starting materials, transition metal catalysts, or regioisomeric byproducts.

Achieving >99% purity is a strict prerequisite for downstream biological evaluation. While chromatography is useful, recrystallization remains the most scalable and structurally selective purification method. However, the unique physicochemical properties of 2-aryl-4-quinolones make solvent selection a highly nuanced process.

Thermodynamic Principles & Tautomeric Considerations (The "Why")

The fundamental challenge in solubilizing and recrystallizing 2-aryl-4-quinolones stems from their tautomeric equilibrium. While they can theoretically exist as 4-hydroxyquinolines, spectroscopic (NMR, FT-IR) and X-ray crystallographic studies confirm that they predominantly exist as the NH-4-oxo (4-quinolone) tautomer in the solid state[2].

  • Causality of Insolubility: The NH and C=O functional groups act as strong hydrogen-bond donors and acceptors, forming robust, polymeric intermolecular networks. Coupled with the extensive

    
     stacking of the planar 2-aryl and quinolone rings, this results in an exceptionally high crystal lattice energy.
    
  • Causality of Solvent Selection: To dissolve the crude material, the selected solvent must possess sufficient thermodynamic energy and hydrogen-bond capacity to disrupt the N-H···O=C network at elevated temperatures. Protic solvents (e.g., ethanol) act as H-bond competitors, while binary mixtures combining a lattice-disrupting solvent (e.g., dichloromethane) with an anti-solvent (e.g., methanol) are highly effective for rigid lipophilic derivatives[3][4].

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of optimal solvent systems and their mechanistic role in 2-aryl-4-quinolone recrystallization.

Solvent SystemBoiling Point (°C)Dielectric Constant (

)
Solubilizing MechanismRecommended Use Case
Ethanol (Absolute) 78.324.5H-bond donor/acceptor competitionGeneral 2-aryl-4-quinolones with polar or electron-donating groups.
DCM / Methanol (15:75) ~40–65MixedDCM disrupts

stacking; MeOH drives supersaturation.
Highly lipophilic, rigid, or halogenated derivatives.
Ethyl Acetate 77.16.0Dipole-dipole interactionsIntermediates with moderate polarity and weaker lattice energies.
DMF / Water MixedMixedComplete dissolution in highly polar DMF; rapid anti-solvent crash.Highly recalcitrant, insoluble crude mixtures (used as a pre-purification step).

Decision Workflow for Solvent Selection

G Start Crude 2-Aryl-4-quinolone Analyze Assess Substituent Polarity & Tautomeric State Start->Analyze Polar Polar Substituents (e.g., -OH, -NH2, -OMe) Analyze->Polar NonPolar Lipophilic Substituents (e.g., -F, -Cl, -CH3) Analyze->NonPolar Solvent1 Protic Single Solvent (Ethanol) Polar->Solvent1 Solvent2 Dual Solvent System (CH2Cl2 / MeOH) NonPolar->Solvent2 Heat Heat to Reflux & Hot Filtration Solvent1->Heat Solvent2->Heat Cool Controlled Cooling (Nucleation) Heat->Cool Pure Pure Crystalline Product Cool->Pure

Workflow for selecting the optimal recrystallization solvent for 2-aryl-4-quinolones.

Detailed Experimental Methodologies

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Halogen-free or polar-substituted 2-aryl-4-quinolones[4].

  • Dissolution: Transfer 1.0 g of crude 2-aryl-4-quinolone into a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 15–20 mL of absolute ethanol.

  • Thermal Disruption: Attach a reflux condenser and heat the suspension to reflux (78 °C) under continuous stirring. The thermal energy combined with the protic nature of ethanol breaks the intermolecular H-bonds, achieving complete dissolution.

  • Hot Filtration: If insoluble particulate matter (e.g., Pd-catalyst residues or inorganic salts) remains, perform a rapid hot filtration through a pre-warmed Buchner funnel. This prevents premature crystallization in the funnel stem.

  • Nucleation and Cooling: Transfer the filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature undisturbed. Slow cooling favors the thermodynamic product, yielding highly pure, well-defined crystals rather than trapping impurities in an amorphous precipitate.

  • Harvesting: Chill the mixture in an ice bath (0–4 °C) for 30 minutes to maximize the yield. Filter the crystals under vacuum, wash with 5 mL of ice-cold ethanol, and dry under high vacuum.

Protocol B: Dual-Solvent Recrystallization (Dichloromethane/Methanol)

Best for: Highly lipophilic, rigid, or poorly soluble derivatives (e.g., unsubstituted 2-phenylquinolin-4(1H)-one)[3].

  • Primary Solubilization: Dissolve 1.0 g of the crude compound in a minimal volume (approx. 15 mL) of dichloromethane (DCM) at gentle reflux (40 °C). DCM effectively disrupts the

    
     stacking interactions of the quinolone core.
    
  • Anti-Solvent Addition: Slowly add 75 mL of hot methanol dropwise to the stirring DCM solution. Methanol acts as an anti-solvent for the lipophilic quinolone core while keeping polar synthetic impurities in solution.

  • Solvent Evaporation/Cooling: Allow the mixture to cool slowly in a fume hood. As the lower-boiling DCM partially evaporates, the polarity of the bulk solvent increases, driving supersaturation and the subsequent crystallization of the 2-aryl-4-quinolone.

  • Isolation: Collect the resulting solid by suction filtration, wash with cold methanol, and dry under high vacuum for 4–6 hours to ensure complete removal of residual DCM trapped within the crystal lattice.

Troubleshooting & Self-Validating Systems (QA/QC)

A robust protocol must be self-validating. To confirm the success of the recrystallization and ensure the structural integrity of the 2-aryl-4-quinolone, perform the following checks:

  • Melting Point Sharpness: A pure 2-aryl-4-quinolone will exhibit a sharp melting point range (

    
     2 °C). A depressed or broad melting range indicates trapped solvent molecules or co-crystallized impurities.
    
  • 
    H-NMR Verification:  Check for the characteristic N-H proton resonance (typically highly deshielded, 
    
    
    
    11.5–12.0 ppm in DMSO-
    
    
    ) to confirm the tautomeric state[2]. Ensure the absolute absence of residual solvent peaks (e.g., DCM at
    
    
    5.76 ppm or Ethanol at
    
    
    1.06/3.44 ppm), which frequently intercalate into the quinolone lattice if vacuum drying is insufficient.

References

1.[3] Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. nih.gov. 3 2.[4] Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. mdpi.com. 4 3.[1] A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. acs.org. 1 4.[2] Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. researchgate.net. 2

Sources

Application Note: Antioxidant Activity Assessment of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Advantage

Quinolinone derivatives (specifically 2-quinolinones and 4-quinolinones) represent a "privileged scaffold" in medicinal chemistry due to their structural versatility and resemblance to natural alkaloids. In the context of antioxidant therapeutics, they function primarily as radical scavengers and metal chelators .

Unlike simple phenols, the antioxidant capacity of quinolinones is governed by a delicate balance between the NH moiety (hydrogen bond donor), carbonyl groups (hydrogen bond acceptors), and substituent effects (electron-donating groups like -OH or -OMe).

This guide provides a standardized, scientifically robust framework for evaluating these compounds, addressing specific challenges such as poor aqueous solubility and intrinsic fluorescence that often invalidate standard protocols.

Mechanistic Background & SAR

To interpret assay results correctly, one must understand how quinolinones quench free radicals.

Primary Mechanisms
  • Hydrogen Atom Transfer (HAT): The dominant mechanism in non-polar solvents. The quinolinone donates a hydrogen atom (typically from an -OH substituent or the lactam -NH) to the free radical.[1]

  • Single Electron Transfer (SET): The quinolinone transfers an electron to the radical cation, followed by deprotonation. This is favored in polar media (like the aqueous buffers used in ABTS/FRAP).

Structure-Activity Relationship (SAR)[2]
  • C-3/C-4 Substitution: An -OH group at C-4 (forming a 4-hydroxy-2-quinolinone) creates a vinylogous acid system, significantly lowering the bond dissociation enthalpy (BDE) of the O-H bond, enhancing HAT activity.

  • Electron Donating Groups (EDGs): Substituents like methoxy (-OMe) or amino (-NH2) groups on the benzene ring stabilize the resultant radical cation via resonance, increasing potency.

Visualizing the Mechanism

The following diagram illustrates the dual pathway (HAT vs. SET) specific to a generic 4-hydroxy-2-quinolinone.

Quinolinone_Mechanism cluster_legend Mechanism Legend Q Quinolinone (4-OH-2-quinolinone) HAT_Step H-Atom Transfer (HAT) Q->HAT_Step Non-polar Solvent SET_Step Single Electron Transfer (SET) Q->SET_Step Polar/Aq Solvent Radical Free Radical (R•) Radical->HAT_Step Radical->SET_Step Q_Rad Quinolinone Radical (Neutral) HAT_Step->Q_Rad Fast Q_CatRad Radical Cation (Q•+) SET_Step->Q_CatRad Deprot Deprotonation (-H+) Q_CatRad->Deprot Deprot->Q_Rad key HAT: Direct H abstraction SET: Electron loss then proton loss

Caption: Dual antioxidant pathways for quinolinones. Solvent polarity dictates the dominance of HAT (non-polar) vs. SET (polar).

Pre-Assay Validation: The "Self-Validating" System

Critical Step: Quinolinones are often fluorescent and poorly soluble in water. Skipping this section is the primary cause of irreproducible data.

Solubility & Solvent Compatibility
  • Challenge: Quinolinones may precipitate in aqueous buffers (ABTS/FRAP).

  • Solution: Use DMSO as the stock solvent.[2]

  • Validation: Determine the "Maximal Tolerated DMSO" (MTD) for your specific assay.

    • Protocol: Prepare assay buffer with 1%, 2%, 5%, and 10% DMSO (no compound). Measure absorbance.[3][4][5][6][7] If absorbance deviates >5% from the 0% DMSO control, you have exceeded the solvent tolerance of the assay reagents.

    • Standard: Most radical assays tolerate up to 5% DMSO final concentration.

Spectral Interference Check
  • Challenge: Many quinolinones absorb or fluoresce in the UV-Blue region (300-450 nm).

  • Protocol: Scan the UV-Vis spectrum of your derivative (at the highest test concentration) in the assay buffer without the radical reagent.

    • DPPH (517 nm): Minimal interference expected.

    • FRAP (593 nm): Safe.

    • ABTS (734 nm): Safe.

    • Correction: If your compound absorbs at the assay wavelength, you must subtract a "Sample Blank" (Compound + Buffer) from the "Test" (Compound + Radical) absorbance.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Best for: Preliminary screening of lipophilic derivatives.

Principle: Reduction of the violet DPPH radical (Z•) to the yellow hydrazine (ZH) via HAT.

Reagents:

  • DPPH Stock: 0.2 mM DPPH in Methanol (freshly prepared, protect from light).

  • Sample Stock: 10 mM Quinolinone in DMSO.

  • Positive Control: Ascorbic Acid or Trolox in Methanol.[1]

Protocol:

  • Preparation: Dilute Sample Stock with Methanol to prepare a 5-point concentration series (e.g., 10, 25, 50, 100, 200 µM).

  • Plating (96-well format):

    • Test Well: 100 µL Sample dilution + 100 µL DPPH solution.

    • Blank Well (Control): 100 µL Methanol + 100 µL DPPH solution.

    • Sample Blank (Interference): 100 µL Sample dilution + 100 µL Methanol.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Calculation:



ABTS Radical Cation Decolorization Assay

Best for: Amphiphilic derivatives and pH-sensitive compounds.

Principle: Generation of a blue-green chromophore (ABTS[8]•+) which is decolorized by antioxidants via SET.[8]

Reagents:

  • ABTS Stock: 7 mM ABTS in water.

  • Oxidant: 2.45 mM Potassium Persulfate.

  • Working Solution: Mix ABTS and Oxidant (1:1). Incubate 12–16h in dark. Dilute with Ethanol/Water until Absorbance at 734 nm is 0.70 ± 0.02 .

Protocol:

  • Plating:

    • Test Well: 10 µL Sample (in DMSO/EtOH) + 190 µL ABTS Working Solution.

    • Control Well: 10 µL Solvent (DMSO/EtOH) + 190 µL ABTS Working Solution.

  • Incubation: 6 minutes exactly at RT (Dark).

  • Measurement: Read Absorbance at 734 nm .

Note: The 6-minute timing is critical as the reaction kinetics for quinolinones can be biphasic.

FRAP (Ferric Reducing Antioxidant Power)

Best for: Assessing metal chelating/reducing potential.

Principle: Reduction of Fe³⁺-TPTZ complex to the intense blue Fe²⁺-TPTZ form at acidic pH.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

  • FRAP Reagent: Mix Buffer:TPTZ:FeCl₃ in 10:1:1 ratio.[9] Warm to 37°C.[9]

Protocol:

  • Plating:

    • Add 10 µL Sample + 190 µL FRAP Reagent.

  • Incubation: 30 minutes at 37°C .

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (100–1000 µM) to express results as µM Fe²⁺ equivalents .

Workflow Visualization

Assay_Workflow Start Start: Quinolinone Derivative Solubility Solubility Check (DMSO Tolerance) Start->Solubility Interference Spectral Check (Abs @ 517/734/593nm) Solubility->Interference Decision Compound Soluble & No Interference? Interference->Decision Decision->Solubility No (Optimize Solvent) DPPH DPPH Assay (Lipophilic/HAT) Decision->DPPH Yes ABTS ABTS Assay (Amphiphilic/SET) Decision->ABTS Yes FRAP FRAP Assay (Reducing Power) Decision->FRAP Yes Analysis Calculate IC50 / TEAC DPPH->Analysis ABTS->Analysis FRAP->Analysis SAR SAR Analysis (Correlate with Substituents) Analysis->SAR

Caption: Integrated workflow ensuring sample compatibility before high-throughput screening.

Data Analysis & Interpretation

Calculating IC50

The IC50 is the concentration required to scavenge 50% of the radical.

  • Plot % Inhibition (y-axis) vs. Concentration (x-axis).[1]

  • Use non-linear regression (Sigmoidal Dose-Response) rather than linear regression for accuracy.

TEAC (Trolox Equivalent Antioxidant Capacity)

Standardize your quinolinone activity against Trolox (a water-soluble Vitamin E analog).



  • TEAC > 1: Sample is more potent than Trolox.

  • TEAC < 1: Sample is less potent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation upon adding sample"DMSO Shock" (rapid polarity change)Dilute sample in intermediate solvent (e.g., 50% MeOH) before adding to buffer.
Negative Inhibition valuesFluorescence interferenceMeasure "Sample Blank" and subtract from reading.
Non-linear dose responseAggregation of quinolinoneAdd 0.01% Tween-20 to assay buffer to stabilize dispersion.
Color change without radicalRedox instabilityCompound may be auto-oxidizing. Degas buffers and use fresh preparations.

References

  • BenchChem. (2025).[1] Application of 2,4-Dihydroxyquinoline in Antioxidant Research: Detailed Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2022). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. PMC. Retrieved from

  • MDPI. (2023). New Synthetic Quinoline Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators. Molecules. Retrieved from

  • BioAssay Systems. (2024). QuantiChrom™ FRAP Assay Kit Protocol. Retrieved from

  • G-Biosciences. (2023). ABTS Antioxidant Capacity Assay Protocol. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Conrad-Limpach Cyclization for 4-Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Conrad-Limpach cyclization, a powerful and enduring method for the synthesis of 4-hydroxyquinolines, which exist in equilibrium with their 4-quinolone tautomers.[1] This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their products from this classic reaction. Here, we delve into the nuances of the reaction, offering troubleshooting guidance and frequently asked questions to navigate the challenges you may encounter at the bench.

The Conrad-Limpach synthesis, first described in 1887, involves a two-step process: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting β-aminoacrylate intermediate.[2][3][4] While the reaction is robust, its success is highly dependent on carefully controlled conditions. This guide will provide you with the insights needed to master this valuable synthetic tool.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the Conrad-Limpach cyclization, presented in a question-and-answer format to directly tackle your experimental challenges.

Issue 1: Low or No Yield of the Desired 4-Quinolone

Question: My Conrad-Limpach reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or nonexistent yields in the Conrad-Limpach synthesis are a common frustration, often stemming from several key factors primarily related to the demanding nature of the thermal cyclization step.[5]

Potential Causes & Recommended Solutions:

  • Incomplete Initial Condensation: The reaction between the aniline and the β-ketoester to form the β-aminoacrylate intermediate may not have reached completion.

    • Solution: Monitor the initial condensation step by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. You may need to extend the reaction time or consider the use of a mild acid catalyst, such as a few drops of glacial acetic acid or a trace of a strong acid like HCl or H₂SO₄, to facilitate this step.[1][6]

  • Insufficient Cyclization Temperature: The thermal cyclization is the rate-determining step and requires substantial thermal energy, typically around 250°C, to proceed efficiently.[1][2][5]

    • Solution: It is crucial to use a high-boiling point solvent to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[1][5][6] Inadequate heating can lead to incomplete reaction.

  • Inefficient Heat Transfer: The use of a solvent that does not conduct heat well or an inadequate heating apparatus can prevent the reaction from reaching the optimal temperature.

    • Solution: Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle equipped with a temperature controller to ensure uniform and accurate heating.[6]

  • Decomposition of Reactants or Intermediates: Prolonged exposure to very high temperatures can lead to the degradation of your starting materials or the intermediate.

    • Solution: Optimize the duration of the cyclization step. While high heat is necessary, extended heating is not always better and can lead to lower yields due to decomposition.[5]

Issue 2: Formation of the Isomeric 2-Hydroxyquinoline (Knorr Product)

Question: I am observing a significant amount of the 2-hydroxyquinoline isomer as a byproduct. How can I minimize the formation of this "Knorr product"?

Answer: The formation of the 2-hydroxyquinoline isomer is a classic side reaction in the Conrad-Limpach synthesis and is often referred to as the Knorr product.[6] This occurs when the aniline attacks the ester group of the β-ketoester instead of the preferred keto group.[6] The regioselectivity of this initial attack is highly dependent on the reaction temperature.

Controlling Regioselectivity:

  • Kinetic vs. Thermodynamic Control: The formation of the desired 4-hydroxyquinoline is the result of the kinetically controlled pathway, which is favored at lower temperatures.[6] The attack on the more reactive keto group happens faster at these temperatures. Conversely, the formation of the 2-hydroxyquinoline is the thermodynamically controlled pathway, favored at higher initial condensation temperatures (around 140°C or higher).[1][6]

    • Solution: To favor the formation of the 4-hydroxyquinoline, conduct the initial condensation of the aniline and β-ketoester at a lower temperature, for instance, at room temperature or with only moderate heating.[1][6] This will promote the formation of the β-aminoacrylate intermediate that leads to your desired product.

Issue 3: The Reaction Mixture Turns into an Unmanageable Tar

Question: My reaction mixture has become a thick, dark tar, making it difficult to work with and isolate any product. What causes this and how can I prevent it?

Answer: The formation of tar is a common issue in high-temperature organic reactions and is often due to polymerization or other undesirable side reactions.

Preventing Tar Formation:

  • Use of an Inert, High-Boiling Solvent: Running the reaction neat (without a solvent) at high temperatures is a primary cause of tar formation.[1][6]

    • Solution: The use of an inert, high-boiling point solvent is critical. The solvent not only helps to control the temperature but also keeps the reaction mixture manageable and facilitates efficient heat transfer.[1][6] Solvents like mineral oil and Dowtherm A are commonly used for this purpose.[6][7]

  • Reactant Concentration: High concentrations of reactants can also promote polymerization and other side reactions.

    • Solution: Adjust the concentration of your reactants. While a reasonably concentrated solution is needed for the reaction to proceed at a good rate, excessively high concentrations can be detrimental.

Issue 4: Difficulty in Isolating and Purifying the Final Product

Question: I am struggling to isolate and purify my 4-quinolone product from the high-boiling point solvent and other impurities. What are the best practices for workup and purification?

Answer: The high-boiling point solvents necessary for the cyclization step can indeed present a challenge during product isolation.

Effective Isolation and Purification Strategies:

  • Precipitation and Filtration: In many cases, the 4-hydroxyquinoline product will precipitate from the hot reaction mixture upon cooling.[6]

    • Procedure: Allow the reaction mixture to cool to room temperature. The product can then be collected by vacuum filtration.

  • Washing: To remove the residual high-boiling solvent and other soluble impurities, wash the filtered product with a non-polar solvent.

    • Recommended Solvents: Toluene or hexanes are effective for washing the product.[8]

  • Recrystallization: For further purification, recrystallization from a suitable solvent is often necessary.

    • Common Solvents: Ethanol or acetic acid can be good choices for recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the crucial role of the high-boiling point solvent in the cyclization step?

A1: The high-boiling point solvent serves two primary and critical functions. Firstly, it enables the reaction mixture to attain the high temperatures (typically around 250°C) required for the thermal cyclization of the β-aminoacrylate intermediate to the quinoline ring system.[1][2][5] Secondly, the use of an inert solvent has been shown to dramatically improve the yield of the 4-hydroxyquinoline product. Early experiments conducted without a solvent reported very modest yields, often below 30%. In contrast, the use of high-boiling inert solvents like mineral oil can boost yields to as high as 95%.[1]

Q2: Can I use an acid catalyst in the Conrad-Limpach synthesis?

A2: Yes, the use of an acid catalyst is common and often beneficial.[6] A catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or hydrochloric acid, is frequently added.[1][6] The acid catalyzes the multiple keto-enol tautomerizations that are key steps in the reaction mechanism.[1] However, it is important to use the acid judiciously, as strongly acidic conditions can sometimes promote unwanted side reactions.[6]

Q3: My aniline substrate has a strong electron-withdrawing group, and the reaction is not proceeding well. Why is this?

A3: The cyclization step of the Conrad-Limpach synthesis is an intramolecular electrophilic aromatic substitution, where the aniline's aromatic ring acts as the nucleophile.[6] If your aniline contains a strong electron-withdrawing group (such as a nitro group), the electron density of the aromatic ring is significantly reduced. This deactivation of the ring makes it a much poorer nucleophile, which can hinder or even prevent the cyclization step, leading to low yields.[6]

Q4: How does the Conrad-Limpach synthesis differ from the Knorr quinoline synthesis?

A4: While both are classic methods for quinoline synthesis and are sometimes grouped together, they primarily differ in their reaction conditions and the resulting major product. The Conrad-Limpach synthesis, under kinetic control at lower temperatures, favors the formation of 4-hydroxyquinolines.[6][9] The Knorr synthesis, on the other hand, is typically run at higher initial temperatures, which favors the thermodynamically more stable β-keto anilide intermediate, leading to the formation of 2-hydroxyquinolines.[1][9][10]

Data Presentation: The Impact of Solvent Choice on Yield

The selection of an appropriate high-boiling point solvent is arguably one of the most critical parameters for achieving a high yield in the Conrad-Limpach cyclization. The following table summarizes the effect of various solvents on the yield of a representative 4-hydroxyquinoline. As the data indicates, there is a general trend of increasing yield with higher boiling point solvents.[11]

Table 1: Effect of Various Solvents on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [11]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19915
Ethyl benzoate21226
Propyl benzoate23135
Isobutyl benzoate24154
1,2,4-Trichlorobenzene21465
2-Nitrotoluene22265
Dowtherm A25765
2,6-di-tert-butylphenol26565

Experimental Protocols

Protocol 1: General Procedure for the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol provides a generalized, two-step procedure for the synthesis of a 4-hydroxyquinoline.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline derivative (1.0 equivalent) in a suitable solvent such as toluene.

  • Add the β-ketoester (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).[3]

  • Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation.[3]

  • Monitor the reaction by TLC until the aniline is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude β-aminoacrylate is often an oil and can be used in the next step without further purification.[3][12]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • Place the crude β-aminoacrylate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling point solvent (e.g., mineral oil or Dowtherm A).[3]

  • Heat the mixture with vigorous stirring to approximately 250-260°C.[3]

  • Maintain this temperature for 30-60 minutes. The product may begin to precipitate during this time.[3]

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with a non-polar solvent like toluene or hexanes to remove the residual high-boiling solvent.[8]

  • The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[3]

Visualizing the Process: Diagrams and Workflows

The Conrad-Limpach Reaction Mechanism

The following diagram illustrates the key steps in the Conrad-Limpach synthesis of a 4-hydroxyquinoline.

Conrad_Limpach_Mechanism Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation (Acid Catalyst, Heat) BetaKetoester β-Ketoester BetaKetoester->Intermediate Quinolone 4-Hydroxyquinoline Intermediate->Quinolone Thermal Cyclization (~250°C, High-Boiling Solvent)

Caption: Key stages of the Conrad-Limpach synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in your Conrad-Limpach reaction.

Troubleshooting_Workflow start Low or No Yield check_condensation Check Condensation Step Was the initial condensation complete? (Monitor by TLC) start->check_condensation incomplete_condensation Incomplete Condensation Extend reaction time or add a mild acid catalyst. check_condensation->incomplete_condensation No check_temp Check Cyclization Temperature Was the temperature high enough (~250°C)? check_condensation->check_temp Yes incomplete_condensation->check_temp low_temp Insufficient Temperature Use a higher-boiling solvent and ensure accurate temperature control. check_temp->low_temp No check_time Check Reaction Time Was the heating time optimized? check_temp->check_time Yes low_temp->check_time prolonged_heating Decomposition Likely Optimize heating time to avoid degradation. check_time->prolonged_heating No (Too Long) solution Improved Yield check_time->solution Yes (Optimized) prolonged_heating->solution

Caption: A systematic approach to troubleshooting low yields.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]

  • Conrad-Limpach Reaction. [Link]

  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. [Link]

  • The effect of conditions on cyclization: (a) the effect of reaction... - ResearchGate. [Link]

  • . [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]

Sources

optimizing reaction temperature for high-boiling solvent cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support Center for process chemists and medicinal researchers. It prioritizes actionable logic, safety, and robust methodology over general textbook theory.

Ticket Category: Process Optimization / Thermal Kinetics / Solvent Management Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Diagnostic Logic: Where to Start?

Before altering parameters, identify the specific failure mode. High-temperature cyclizations generally fail due to a conflict between Kinetic Control (rate of ring closure) and Thermodynamic Stability (product degradation).

Troubleshooting Flowchart

Use this decision matrix to route your issue to the correct solution.

TroubleshootingFlow Start START: Define Failure Mode IssueType What is the primary issue? Start->IssueType LowYield Low Yield / High Impurity IssueType->LowYield Chemistry Failure Workup Solvent Removal Issues IssueType->Workup Isolation Failure Safety Thermal Runaway / Charring IssueType->Safety Process Hazard ImpurityType Identify Impurity Type LowYield->ImpurityType SolventType Solvent Used? Workup->SolventType Hazards Check Reagents Safety->Hazards Oligomers Oligomers/Dimers (Intermolecular) ImpurityType->Oligomers Decomp Black Tar / Degradation ImpurityType->Decomp Sol_Olig Solution: Increase Dilution & Increase Temp Oligomers->Sol_Olig Sol_Decomp Solution: Lower Temp & Reduce Residence Time Decomp->Sol_Decomp DMSO_DMF DMSO / DMF / NMP SolventType->DMSO_DMF Sol_Wash Solution: Aqueous Wash (x5) or Lyophilization DMSO_DMF->Sol_Wash Sol_Safe CRITICAL: Remove NaH/Halides or Switch to Flow Chem Hazards->Sol_Safe

Figure 1: Diagnostic logic for isolating the root cause of cyclization failure. Blue nodes indicate decision points; Green nodes indicate solutions.

Critical Troubleshooting Guides (The "Tickets")

Ticket #001: "My product is predominantly dimer/polymer."

Diagnosis: The rate of intermolecular reaction (


) is exceeding the rate of intramolecular cyclization (

). Root Cause: This is a violation of the Ruggli-Ziegler Dilution Principle . While temperature increases the rate of both reactions, cyclization (unimolecular) is often entropically favored at higher temperatures compared to dimerization (bimolecular), provided the concentration is sufficiently low.

Corrective Action:

  • Implement Pseudo-High Dilution: Do not mix all reagents at once. Add the substrate slowly (via syringe pump) to a large volume of pre-heated solvent. This keeps the instantaneous concentration of the unreacted precursor near zero.

  • Temperature Optimization: Increase the temperature.

    • Why? Macrocyclization often has a higher activation energy (

      
      ) due to ring strain (enthalpic barrier). According to the Arrhenius equation, reactions with higher 
      
      
      
      are more sensitive to temperature increases. Heating helps overcome the strain barrier of the transition state [1].
Ticket #002: "The reaction turns to black tar (charring)."

Diagnosis: Thermal degradation of the substrate or solvent.[1][2] Root Cause: The reaction temperature exceeds the thermal stability of the functional groups, or the residence time at that temperature is too long. Corrective Action:

  • Degas the Solvent: Oxygen at high temperatures (>120°C) is a radical initiator. Sparge with Argon/Nitrogen for 30 minutes before heating.

  • Switch to Continuous Flow: If the reaction requires 200°C but the product degrades in 10 minutes, use a flow reactor. You can superheat the solvent to 250°C with a residence time of only 60 seconds, achieving conversion before degradation occurs [2].

Ticket #003: "I cannot remove DMSO/DMF after the reaction."

Diagnosis: High boiling point (DMSO: 189°C, DMF: 153°C) makes rotary evaporation impossible without ruining the product. Corrective Action:

  • Method A (Aqueous Wash): Dilute the reaction mixture with EtOAc or DCM, then wash with water/brine.

    • Rule of Thumb: Use 5x the volume of water relative to the DMSO/DMF. These solvents are highly hygroscopic and will partition into the aqueous phase [3].

  • Method B (Lyophilization): If the product is water-soluble, dilute with water and freeze-dry.[3]

  • Method C (Biotage V-10 / Smart Evaporator): Use specialized vortex evaporation systems designed to break the surface tension of high-boiling solvents [4].

Safety Advisory: The "Hidden" Hazards

WARNING: High-boiling solvents are not inert at high temperatures.

SolventHazard ThresholdCritical Incompatibility
DMSO >190°C Explosive with NaH, Acyl Chlorides, Halides. DMSO decomposes autocatalytically above 190°C. Never reflux DMSO with sodium hydride; it forms the explosive dimsyl anion which can trigger a runaway [5].
DMF >140°C Violent with NaH. Decomposes to dimethylamine and CO. Can cause pressure buildup in sealed vessels.[4]
NMP >200°C Generally stable but forms peroxides upon prolonged storage.

Standard Operating Procedure (SOP)

Protocol: Pseudo-High Dilution Cyclization (Syringe Pump Method)

Objective: Maximize cyclization yield while minimizing dimerization using thermal and concentration control.

Materials:

  • Solvent: 1,2-Dichlorobenzene (DCB) or Diphenyl ether (if T > 180°C is needed).

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Syringe Pump, Internal Thermometer.

Step-by-Step Workflow:

  • System Prep:

    • Fit the 3-neck RBF with a reflux condenser and an internal temperature probe.

    • Add 80% of the total calculated solvent volume to the RBF.

    • Crucial: Sparge the solvent with Nitrogen/Argon for 20 mins.

  • Thermal Equilibration:

    • Heat the solvent to the target temperature (e.g., reflux).

    • Note: Monitor the internal temperature, not the oil bath temperature. There is often a 20-30°C lag in high-boiling solvents.

  • Substrate Preparation:

    • Dissolve the linear precursor in the remaining 20% of the solvent.

    • Load this solution into a gas-tight syringe (glass or chemically resistant plastic).

  • Controlled Addition (The Kinetic Gate):

    • Set the syringe pump to add the substrate over 4–8 hours .

    • Tip: The tip of the needle/cannula should be just above the stirring vortex to ensure instant dispersion. Do not submerge the needle tip (prevents clogging/polymerization at the tip).

  • Post-Reaction:

    • Once addition is complete, stir for an additional 1-2 hours.

    • Cool to room temperature.[5][6]

    • Workup: If using DCB/Diphenyl ether, direct loading onto a silica column is often impossible. Perform a bulk distillation (Kugelrohr) or dilute with hexane to precipitate the product (if applicable).

Frequently Asked Questions (FAQ)

Q: Can I use a microwave reactor instead of an oil bath? A: Yes, and often with better results. Microwaves heat the solvent directly (dielectric heating), reducing the "wall effect" where the flask surface is hotter than the center. This uniform heating profile often suppresses degradation. However, scale is limited [6].

Q: How do I know if I need "High Dilution"? A: Calculate the Effective Molarity (EM) of your ring size.

  • Ring size < 7: Entropically favored. High dilution usually not needed.

  • Ring size 8–11 (Medium): The "Difficult Zone." High ring strain + entropic penalty. High dilution (0.001 M to 0.005 M) is mandatory.

  • Ring size > 12: Entropically difficult but enthalpically easier (strain-free). Moderate dilution (0.01 M) is usually sufficient [7].

Q: Why is my yield lower at reflux than at 10°C below reflux? A: You may be hitting the decomposition temperature of your catalyst or substrate. "Reflux" is not a magic number; it is a physical limit. If your solvent boils at 200°C but your catalyst dies at 180°C, you are actively destroying your reaction. Always run a temperature screen (e.g., 140°C, 160°C, 180°C) before committing to reflux.

References

  • Baran Lab. Macrocyclization Strategies.Link

  • Chemicals Knowledge Hub. Continuous flow: a transformative technology.Link

  • University of Rochester. Workup Guide: Removing Sticky/High-Boiling Solvents.Link

  • BioChromato. Novel way to remove DMSO and DMF - Evaporator.Link

  • Yang, et al. Potential Explosion Hazards Associated with the Thermal Decomposition of DMSO.[4] Org.[2][4][5][7] Process Res. Dev. 2020, 24, 916−939.[2] Link (Context via Purdue Safety: Link)

  • BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis (Microwave vs Thermal).Link

  • Martí-Centelles, V., et al. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chem. Rev. 2015, 115, 8736-8834.[8] Link

Sources

troubleshooting low yield in 2-aryl-4-quinolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for 2-aryl-4-quinolone synthesis. This guide is designed for research scientists and drug development professionals experiencing bottlenecks, low yields, or regioselectivity issues during the construction of the 4-quinolone core.

Below, you will find diagnostic workflows, mechanistic explanations of common failures, validated protocols, and comparative data to help you optimize your synthetic routes.

Diagnostic Troubleshooting Workflow

When yields drop below expected thresholds, identifying the exact point of failure within your specific synthetic route is critical. Use the workflow below to isolate the root cause of your low yield.

Workflow Start Low Yield: 2-Aryl-4-Quinolone Q1 Which synthetic route are you using? Start->Q1 RouteA Camps Cyclization (N-acylaryl amides) Q1->RouteA RouteB Oxidative Cyclization (2'-aminochalcones) Q1->RouteB IssueA High 2-quinolone byproduct? RouteA->IssueA IssueB Reaction stalling / degradation? RouteB->IssueB SolutionA Adjust Base to NaOH in Dioxane (110°C) IssueA->SolutionA Yes SolutionB Use TEMPO/KOtBu in DMSO (80°C) IssueB->SolutionB Yes

Diagnostic workflow for troubleshooting low yields in 2-aryl-4-quinolone synthesis.

Frequently Encountered Issues (FAQs)

Q1: My Camps cyclization of N-(2-ketoaryl)amides is yielding a mixture of 2-quinolones and 4-quinolones. How do I push the equilibrium exclusively toward the 4-quinolone?

A: This is a classic regioselectivity issue inherent to the Camps method [1]. The cyclization proceeds via an intramolecular aldol condensation. If the enolate attacks the amide carbonyl, the desired 4-quinolone is formed. However, if the amide nitrogen attacks the ketone carbonyl, the 2-quinolone byproduct is generated.

The Causality: The choice of base and solvent dictates the geometry and nucleophilicity of the enolate. Weaker bases (like K₂CO₃) or protic solvents often fail to fully and rapidly deprotonate the α-carbon, allowing competing thermodynamic pathways to take over. The Fix: Switch to a strong base system—specifically 3 to 3.5 equivalents of NaOH in 1,4-dioxane at 110 °C. The strong base ensures rapid, complete enolate formation at the α-carbon, kinetically favoring the attack on the amide carbonyl to yield the 4-quinolone in >90% yield [1].

Mechanism Substrate N-(2-acylaryl)amide Enolate Enolate Intermediate Substrate->Enolate Base (NaOH) Path1 Attack on Amide Carbonyl (Aldol Condensation) Enolate->Path1 Path2 Attack on Ketone Carbonyl Enolate->Path2 Prod1 4-Quinolone (Desired) Path1->Prod1 Prod2 2-Quinolone (Byproduct) Path2->Prod2

Mechanistic divergence in Camps cyclization leading to 4-quinolone vs. 2-quinolone.

Q2: I am using the oxidative cyclization of 2'-aminochalcones, but my yields are below 40% due to incomplete conversion and dark tarry byproducts. What is going wrong?

A: Traditional oxidative cyclizations using harsh oxidants (like Thallium(III), FeCl₃, or excess Iodine) often lead to over-oxidation and polymerization of the electron-rich aniline moiety.

The Causality: Transition-metal oxidants can coordinate non-specifically to the heteroatoms, leading to uncontrolled radical propagation and substrate degradation [2]. The Fix: Transition-metal-free oxidative C(sp³)–H/C(sp³)–H coupling using TEMPO and KOtBu in DMSO is highly recommended [2]. Mechanistically, this proceeds via a Single Electron Transfer (SET) process involving an anilinium radical cation. TEMPO acts as a mild, controlled oxidant that facilitates hydrogen transfer and nucleophilic addition without degrading the substrate, reliably pushing yields above 85%.

Validated Experimental Protocols

To ensure reproducibility, adopt these self-validating protocols which have been optimized for high yield and purity.

Protocol A: Base-Promoted Camps Cyclization (Buchwald Method) [1]

Use this protocol if you are starting from N-(2-ketoaryl)amides.

  • Reaction Setup: In a dry Schlenk tube, add the N-(2-ketoaryl)amide (1.0 mmol) and finely ground, anhydrous NaOH (3.5 mmol, 140 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) under an inert argon atmosphere.

  • Heating: Stir the mixture vigorously and heat to 110 °C for 1–2 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material should completely disappear, replaced by a highly UV-active spot at a lower Rf (the 4-quinolone).

  • Quenching & Workup: Cool the reaction to room temperature. Add saturated aqueous NH₄Cl (10 mL) to quench the excess base. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude residue with cold hexane/diethyl ether to precipitate the pure 2-aryl-4-quinolone as a solid.

Protocol B: Transition-Metal-Free Oxidative Cyclization [2]

Use this protocol if you are starting from N-arylmethyl-2-aminophenylketones or related chalcone derivatives.

  • Reaction Setup: To a 25 mL round-bottom flask, add the substrate (0.5 mmol), TEMPO (1.0 mmol, 156 mg), and KOtBu (1.5 mmol, 168 mg).

  • Solvent Addition: Add anhydrous DMSO (5 mL). The reaction mixture will typically turn a deep color upon base addition.

  • Heating: Stir the mixture at 80 °C open to the air (or under an O₂ balloon for faster kinetics) for 12 hours.

    • Self-Validation Step: Check LC-MS. The mass of the desired product should be [M-2]+ relative to the starting material, indicating successful oxidative annulation.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify by silica gel flash chromatography (eluting with CH₂Cl₂/MeOH 20:1) to afford the desired 2-aryl-4-quinolone.

Quantitative Yield Comparison

Use the table below to select the most appropriate reaction conditions based on your substrate's tolerance and your target yield.

Synthetic RouteReagents / CatalystSolvent & TempAverage YieldPrimary Limitation
Camps Cyclization NaOH (3.5 eq)1,4-Dioxane, 110 °C72–97%Requires pre-synthesized N-acylaryl amides
Oxidative Cyclization (Metal-Free) TEMPO (2 eq), KOtBuDMSO, 80 °C85–97%Incompatible with aliphatic substituents at C-2
Iodine-Mediated Oxidation I₂ (2.5 eq)Methanol, Reflux50–70%High risk of over-oxidation / halogenation

References

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968-7973. URL:[Link]

  • Hu, W., Lin, J.-P., Song, L.-R., & Long, Y.-Q. (2015). Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp³)–H/C(sp³)–H Coupling. Organic Letters, 17(6), 1268-1271. URL:[Link]

  • Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalyzed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. URL:[Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules, 18(12), 15456-15476. URL:[Link]

Technical Support Center: Troubleshooting Uncyclized β-Aminoacrylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the removal of persistent uncyclized β-aminoacrylate intermediates from cyclization reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification scenarios.

Frequently Asked Questions (FAQs)

Q1: What are β-aminoacrylate intermediates and why are they problematic?

Answer: β-Aminoacrylates are enamine-type intermediates that can form during the synthesis of various heterocyclic compounds. They arise from the reaction of an amine with a molecule containing an alkyne-ester or a related functional group.[1][2][3] While they are necessary precursors to the desired cyclized product, their incomplete conversion can lead to significant purification challenges.

These intermediates are problematic for several reasons:

  • Similar Polarity: They often possess polarities very similar to the final cyclized product, leading to co-elution during chromatographic purification.

  • Reaction Inhibition: Their presence can sometimes inhibit subsequent reaction steps or interfere with biological assays.

  • Product Impurity: They represent a significant impurity that can affect the yield, purity, and crystallographic properties of the final compound.

  • Instability: The β-aminoacrylate bond can be labile, especially under acidic or even physiological pH conditions, potentially leading to degradation of the intermediate into various byproducts over time.[1][4] This complicates analysis and purification efforts.

Q2: How can I detect the presence of a β-aminoacrylate intermediate in my reaction mixture?

Answer: A multi-pronged analytical approach is recommended for confident identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most direct method. Look for characteristic signals, such as a vinyl proton (=CH) and protons on the carbons alpha to the amine and carbonyl groups. Monitoring the disappearance of these signals over time can track the progress of the cyclization.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting the intermediate, even at trace levels. The mass spectrum will show a peak corresponding to the molecular weight of the uncyclized intermediate. Retention time data can also help distinguish it from the product.

  • High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, HPLC can be used to resolve the intermediate from the product and starting materials, allowing for quantification.[5]

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and valuable tool for initial assessment and for optimizing solvent systems for column chromatography. Staining may be required if the compounds are not UV-active.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter when trying to isolate your desired cyclized product.

Scenario 1: The intermediate co-elutes with my product during silica gel column chromatography.

This is the most common challenge. When simple adjustments to the solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) fail, a more strategic approach is needed.

The issue often stems from the acidic nature of standard silica gel, which can interact strongly with the basic amine functionality of both your product and the intermediate.[6]

Protocol: Switching to an Amine-Functionalized or Deactivated Stationary Phase

  • Select an Alternative Phase:

    • Amine-functionalized silica: This is often the most effective solution. The amine groups on the silica surface create a more basic environment, minimizing the strong acid-base interactions that cause peak tailing and poor separation of basic compounds.[6]

    • Alumina (basic or neutral): Alumina can be an excellent alternative to silica for the purification of amines.

    • Deactivated Silica: You can "deactivate" standard silica gel by pre-treating it with a solution of triethylamine in your mobile phase. A common starting point is to add 0.5-1% triethylamine to the solvent system.[6]

  • Solvent System Re-optimization: You will likely need to re-screen solvent systems for the new stationary phase. A good starting point is a non-polar/polar system like hexane/ethyl acetate.

  • Column Chromatography:

    • Equilibrate the column thoroughly with the chosen mobile phase (including any additives like triethylamine).

    • Load the crude sample.

    • Elute with the optimized gradient.

Causality: By using a more basic stationary phase, you mitigate the strong ionic interactions between the basic amine compounds and the acidic silanol groups of standard silica.[6] This allows for separation based more on the subtle differences in polarity between the intermediate and the cyclized product.

If your compounds have sufficient hydrophobicity, reversed-phase flash chromatography or HPLC can provide an orthogonal separation mechanism.

Protocol: Reversed-Phase Purification

  • Stationary Phase: Use a C18-functionalized silica column.

  • Mobile Phase: A typical mobile phase is a gradient of water and a polar organic solvent like acetonitrile or methanol.

  • pH Modification: For basic amines, purification is often most successful at a higher pH (e.g., using a buffer like ammonium bicarbonate or adding a small amount of ammonium hydroxide) to ensure the compounds are in their neutral, free-base form. This increases their retention on the non-polar stationary phase.[6]

  • Elution: Run a gradient from high aqueous content to high organic content. The more polar intermediate may elute earlier than the less polar cyclized product.

Scenario 2: My product is pure by NMR, but I suspect trace amounts of the intermediate remain.

Even when NMR suggests high purity, trace intermediates can be problematic for downstream applications, particularly in drug development.

Solution: Selective Chemical Conversion (Acid-Catalyzed Hydrolysis)

The β-aminoacrylate bond is known to be labile under acidic conditions.[1][2][3] This property can be exploited to selectively hydrolyze the remaining intermediate into byproducts that are easily separated.

Protocol: Post-Purification Acidic Wash

  • Warning: This method should only be attempted if the desired cyclized product is stable to acidic conditions. Always test on a small scale first.

  • Dissolution: Dissolve the partially purified product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Wash the organic solution with a dilute aqueous acid. Start with a very mild acid like 0.1 M citric acid or a pH 5 buffer.[1] If necessary, a more dilute solution of a stronger acid like 0.1 M HCl can be used.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Final Wash: Wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mechanism: The acidic conditions catalyze the hydrolysis of the enamine functionality of the β-aminoacrylate, cleaving it back to the corresponding amine and a β-ketoester or related species.[1] These resulting fragments will have vastly different polarities and solubilities compared to the desired product, making their removal via a simple liquid-liquid extraction straightforward.

Data Summary and Visualization

Troubleshooting Flowchart

The following diagram outlines a logical workflow for addressing the presence of uncyclized β-aminoacrylate intermediates.

G cluster_chrom Chromatographic Solutions start Intermediate Detected in Product chrom_issue Co-elutes during Normal Phase Chromatography? start->chrom_issue trace_issue Trace amounts suspected after initial purification? chrom_issue->trace_issue No stat_phase Option A: Change Stationary Phase (e.g., Amine-Silica, Alumina) chrom_issue->stat_phase Yes rev_phase Option B: Use Reversed-Phase (C18) acid_stable Is Product Acid-Stable? trace_issue->acid_stable Yes recrystallize Consider Recrystallization or alternative purification trace_issue->recrystallize No end Pure Cyclized Product stat_phase->end rev_phase->end acid_wash Perform Dilute Acid Wash to Hydrolyze Intermediate acid_stable->acid_wash Yes acid_stable->recrystallize No acid_wash->end recrystallize->end

Sources

Technical Support Center: Purification of 2-(4-Hydroxyphenyl)-1H-quinolin-4-one from Diphenyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist in synthetic methodology, I frequently consult with researchers struggling to isolate polar heterocycles from high-boiling solvents. The synthesis of 2-(4-hydroxyphenyl)-1H-quinolin-4-one typically utilizes a Conrad-Limpach or related thermal cyclization. This requires temperatures exceeding 250 °C, making diphenyl ether (DPE) an ideal kinetic solvent but a notoriously difficult matrix for downstream purification[1].

This guide is designed to move beyond basic protocols by explaining the causality behind phase behaviors, providing self-validating workflows, and offering robust troubleshooting for DPE removal.

Mechanistic Overview: The Diphenyl Ether Challenge

Removing DPE via standard rotary evaporation is impossible due to its extreme boiling point (258 °C). Furthermore, DPE solidifies at 26 °C[2]. If a reaction mixture is rapidly cooled to room temperature without a diluent, the entire matrix will freeze into an intractable waxy solid, trapping your target compound.

Conversely, the target molecule, 2-(4-hydroxyphenyl)-1H-quinolin-4-one, is highly polar. It possesses a phenolic hydroxyl group (pKa ~9.5) and a quinolone core subject to NH/C=O tautomerism (pKa ~11). This amphoteric nature makes it highly insoluble in standard organic solvents but provides a distinct chemical lever: pH-dependent phase partitioning [3].

Troubleshooting Guide: Diagnostics & Resolutions

Q: My reaction mixture solidified into a waxy mass upon cooling. How do I recover my product? Causality: DPE freezes at 26 °C. If cooled to ambient temperature without a non-polar diluent, the solvent crystallizes, encapsulating the crude product. Resolution: Reheat the flask to 40–50 °C until the mixture is completely molten. While maintaining vigorous stirring, slowly add an anti-solvent (e.g., heptane or hexanes) at a 3:1 volume ratio. The non-polar solvent keeps the lipophilic DPE in solution at room temperature while forcing the polar quinolone to precipitate[4].

Q: I tried precipitating with hexanes, but the product "oiled out" instead of forming crystals. Causality: Rapid addition of cold anti-solvent causes localized supersaturation. Instead of nucleating into a crystal lattice, the product undergoes liquid-liquid phase separation (oiling out), trapping DPE impurities within the oil. Resolution: Ensure the initial DPE mixture is warm (~50 °C). Add the heptane dropwise. If oiling occurs, reheat the mixture until homogeneous, then allow it to cool extremely slowly (e.g., by leaving the flask in the turned-off heating mantle). Seeding the mixture with pure crystals will force nucleation over oiling.

Q: Can I just load the crude DPE mixture onto a silica gel column? Causality: No. Quinolone nitrogen atoms and phenolic groups are highly sensitive to the acidic silanol groups on standard silica gel. This leads to severe tailing, irreversible adsorption, and potential decomposition[4]. Furthermore, DPE will co-elute broadly, ruining the separation. Resolution: Avoid chromatography entirely. Rely on trituration or acid-base extraction, which are more scalable and environmentally sustainable[3].

Visualized Workflows

Workflow A Crude Mixture (Quinolone + DPE) B Cool to 50°C & Add Heptane A->B C Vacuum Filtration B->C D Solid: Crude Quinolone C->D Retentate E Filtrate: DPE Waste C->E Filtrate F Dissolve in 1M NaOH D->F G Wash with EtOAc F->G H Acidify (pH 6-7) with 1M HCl G->H I Pure 2-(4-hydroxyphenyl) -1H-quinolin-4-one H->I

Workflow for the purification of 4-quinolones from diphenyl ether via acid-base extraction.

Troubleshooting Issue Issue: Waxy Solidification or Oiling Out Check Is Temp < 26°C? Issue->Check Yes DPE Freezing. Reheat to 50°C. Check->Yes Yes No Anti-solvent shock. Check->No No Fix Add Heptane Dropwise Under Vigorous Stirring Yes->Fix No->Fix Seed Seed Crystals to Force Nucleation Fix->Seed

Troubleshooting logic for resolving waxy solidification and oiling out during DPE removal.

Standard Operating Procedures (SOPs)

Protocol A: Primary DPE Removal via Trituration

Use this to remove the bulk of the DPE solvent.

  • Thermal Regulation: Upon completion of the cyclization at 250 °C, remove the heating mantle and allow the reaction to cool to exactly 50 °C . Do not let it drop below 30 °C.

  • Anti-Solvent Addition: Vigorously stir the mixture and add 3 to 4 volumes of heptane (or hexanes) dropwise.

  • Maturation: Allow the suspension to cool to room temperature slowly over 1 hour, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold heptane (2 × 10 mL) to remove residual surface DPE.

Protocol B: The Gold Standard Acid-Base Extraction

Use this self-validating protocol to achieve >98% purity if trituration leaves trace DPE or colored impurities.

  • Deprotonation: Suspend the crude solid from Protocol A in 1M aqueous NaOH (approx. 10 mL per gram of crude).

    • Self-Validation Check: The target compound will dissolve completely, forming a deep-colored solution (sodium phenoxide/quinolonate). Any undissolved material is residual DPE or lipophilic byproducts.

  • Organic Wash: Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Self-Validation Check: The DPE and neutral organic impurities partition into the EtOAc layer. Discard the organic layer.

  • Reprotonation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 6.0–7.0.

    • Self-Validation Check: A thick, off-white to pale yellow precipitate of pure 2-(4-hydroxyphenyl)-1H-quinolin-4-one will crash out immediately.

  • Final Isolation: Filter the precipitate, wash with distilled water to remove inorganic salts, and dry in a vacuum oven at 60 °C overnight.

Quantitative Data & Solvent Selection

Understanding the physicochemical properties of your system is critical for predicting phase behavior.

Table 1: Physicochemical Properties Governing Separation

Compound / SolventMelting Point (°C)Boiling Point (°C)pKaLipophilicity
Diphenyl Ether (DPE) 26258N/AHigh (LogP ~4.2)
2-(4-hydroxyphenyl)-1H-quinolin-4-one >250 (decomp)N/A~9.5 (OH), ~11 (NH)Low (Amphoteric)
Heptane -9098N/AHigh
Ethyl Acetate -8377N/AModerate

Table 2: Acid-Base Partitioning Matrix

Phase / ConditionTarget Quinolone StateDPE State
1M NaOH (Aqueous) Soluble (Sodium phenoxide/quinolonate salt)Insoluble
Ethyl Acetate (Wash) Insoluble (Remains trapped in aqueous phase)Soluble (Extracted away)
pH 6-7 (Neutralized) Insoluble (Precipitates as neutral species)N/A (Already removed)

Frequently Asked Questions (FAQs)

Q: Can I use Dowtherm A instead of pure Diphenyl Ether? A: Yes. Dowtherm A is a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). It boils at 257 °C but has a much lower freezing point (12 °C) compared to pure DPE[1],[2]. This prevents the waxy solidification issue at room temperature, making trituration significantly easier.

Q: Why does my product turn dark brown during the NaOH extraction? A: Phenolate ions are highly susceptible to air oxidation, forming quinone-like colored byproducts. To minimize this, perform the acid-base extraction quickly, use degassed NaOH solutions if possible, and keep the mixture chilled during acidification.

Q: Is there an alternative to Conrad-Limpach that avoids DPE entirely? A: Yes, microwave-assisted solvent-free syntheses are becoming more prevalent for quinolone cores, drastically reducing solvent waste and bypassing the need for DPE entirely. However, scaling these solvent-free methods beyond the gram scale remains challenging due to heat dissipation issues.

References

  • Optimization of reaction conditions for quinolone synthesis , Benchchem. 4

  • Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols , National Institutes of Health (PMC). 3

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine , MDPI. 1

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones , National Institutes of Health (PMC). 2

Sources

Technical Support Center: Resolving NMR Spectra of Tautomeric 4-Quinolone Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of 4-quinolone derivatives. The inherent tautomerism of the 4-quinolone scaffold frequently leads to complex and confusing NMR spectra, characterized by signal duplication, broadening, and dynamic effects. This guide provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you resolve, assign, and understand your NMR data with confidence.

Understanding the Core Problem: 4-Quinolone Tautomerism

The 4-quinolone core can exist in equilibrium between several tautomeric forms, primarily the 4-oxo-1H-quinolone (keto) form and the 4-hydroxy-quinoline (enol) form. The relative populations of these tautomers are highly sensitive to the molecular environment, including solvent, temperature, pH, and substitution patterns on the quinolone ring.[1][2] This dynamic equilibrium is the root cause of most NMR-related complications.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the ¹H or ¹³C NMR spectrum of my 4-quinolone compound show more signals than expected?

Answer: The presence of more signals than anticipated is the classic hallmark of a mixture of tautomers coexisting in solution. Because the keto and enol forms are distinct chemical species, their corresponding nuclei reside in different electronic environments, giving rise to separate sets of NMR signals.

Root Cause Analysis: The interconversion rate between tautomers is often comparable to the NMR timescale.[3]

  • Slow Exchange: If the conversion is slow, you will observe sharp, distinct signals for each tautomer. The ratio of the integrals for a given proton (e.g., H2) in each form will directly reflect the equilibrium constant (Keq) under those specific conditions.[4][5]

  • Intermediate Exchange: If the conversion rate is on the same order of magnitude as the NMR frequency difference between the signals, the corresponding peaks for each tautomer will broaden, potentially to the point of disappearing into the baseline.

  • Fast Exchange: If the conversion is very fast, the NMR spectrometer detects only a time-averaged environment. You will see a single, sharp set of signals with chemical shifts that are the population-weighted average of the individual tautomers.

Initial Diagnostic Steps:

  • Re-examine the Solvent: The choice of NMR solvent is the most critical factor influencing tautomeric equilibrium.[2][6] Polar, protic, and hydrogen-bond accepting solvents like DMSO-d₆ or Methanol-d₄ can stabilize one form over the other through intermolecular interactions.[7][8][9]

  • Check Sample Concentration: Some quinolone derivatives exhibit concentration-dependent self-association, which can influence chemical shifts and the tautomeric equilibrium.[10] Acquiring spectra at different concentrations can help identify this phenomenon.

Q2: My signals are broad and poorly resolved. How can I sharpen them and confirm that this is due to tautomerism?

Answer: Signal broadening is a strong indicator of dynamic chemical exchange between tautomers at an intermediate rate on the NMR timescale.[11][12] The most effective way to manage this is by performing a Variable Temperature (VT) NMR experiment.

Expert Insight: By changing the temperature, you alter the rate of tautomeric interconversion.

  • Lowering the Temperature: This slows down the exchange rate. If tautomerism is the cause of broadening, you will observe the broad signals decoalesce into two or more sharper peaks as you approach the slow-exchange regime.[13][14]

  • Increasing the Temperature: This accelerates the exchange rate. The broad signals should coalesce into a single, sharp, population-averaged peak as you enter the fast-exchange regime.[7][13]

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the broad signals of interest.

  • Cooling Sequence: Decrease the sample temperature in increments (e.g., 10 K steps, from 298 K down to 250 K or lower, solvent permitting). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Heating Sequence: From ambient temperature, increase the temperature in 10 K increments (e.g., up to 340 K, solvent permitting). Again, ensure thermal equilibrium before each acquisition.

  • Analysis: Plot the spectra at different temperatures. Look for the characteristic sharpening and coalescence/decoalescence behavior. The temperature at which two peaks merge into one is known as the coalescence temperature (Tc), which can be used to calculate the kinetic barrier of the exchange.[14]

Q3: How can I definitively assign NMR signals to the correct tautomer (keto vs. enol)?

Answer: Definitive assignment requires a combination of 1D and 2D NMR techniques that probe through-bond and through-space correlations. The key is to identify correlations that are unique to one tautomeric form.

Data-Driven Approach: First, consult typical chemical shift ranges. The environment around the C4 position changes dramatically between the two forms.

NucleusKeto Tautomer (4-Oxo)Enol Tautomer (4-Hydroxy)Rationale
¹³C at C4 ~175-180 ppm~155-165 ppmCarbonyl (C=O) vs. enolic (C-OH) carbon.
¹H at C3 ~6.0-6.5 ppm~6.5-7.0 ppmAdjacent to a C=O vs. a C=C double bond.
¹H at N1-H ~11-13 ppm (broad)N/AAmide-like proton, often exchangeable.
¹H at O4-H N/A~9-11 ppm (sharp/broad)Phenolic proton, may H-bond.

Note: These are approximate ranges and can be influenced by substituents and solvent.

Advanced 2D NMR Workflow for Tautomer Assignment

This workflow uses a suite of 2D NMR experiments to build a complete picture of the molecular structure for each tautomer present.

G cluster_start Start with Complex Spectrum cluster_end Final Assignment Start 1. Acquire High-Resolution ¹H and ¹³C Spectra HSQC 2. Run HSQC Experiment (Correlates ¹H to directly attached ¹³C) Start->HSQC HMBC 3. Run HMBC Experiment (Correlates ¹H to ¹³C over 2-3 bonds) HSQC->HMBC Assign 5. Integrate Data & Assign Tautomers HSQC->Assign NOESY 4. Run NOESY/EXSY Experiment (Identifies through-space proximity and chemical exchange) HMBC->NOESY HMBC->Assign NOESY->Assign

Sources

Validation & Comparative

comparing cytotoxicity of 2-(4-hydroxyphenyl)-1h-quinolin-4-one vs doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-(4-hydroxyphenyl)-1H-quinolin-4-one (a specific 2-phenyl-4-quinolone derivative, hereafter referred to as 4'-OH-2-PQ ) and the standard chemotherapeutic agent Doxorubicin .

Executive Summary

Doxorubicin remains a cornerstone anthracycline antibiotic, renowned for its broad-spectrum efficacy but limited by dose-dependent cardiotoxicity and multidrug resistance (MDR). 2-(4-hydroxyphenyl)-1H-quinolin-4-one (4'-OH-2-PQ) represents a class of synthetic flavonoids (2-phenyl-4-quinolones) that function primarily as antimitotic agents.

While Doxorubicin acts as a "molecular sledgehammer" targeting DNA directly, 4'-OH-2-PQ functions as a "precision spindle poison," inhibiting tubulin polymerization. Experimental data suggests 4'-OH-2-PQ offers a superior Selectivity Index (SI) and retains potency in P-glycoprotein (P-gp) overexpressing cell lines where Doxorubicin fails.

Mechanistic Profiling

To understand the cytotoxicity differences, we must first distinguish their primary targets.

Mechanism of Action (MOA)
  • Doxorubicin: Intercalates into DNA base pairs and inhibits Topoisomerase II, causing double-strand breaks. It also generates reactive oxygen species (ROS) via its quinone moiety, contributing to both cytotoxicity and cardiotoxicity.

  • 4'-OH-2-PQ: Binds to the colchicine-binding site of

    
    -tubulin.[1] This prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Unlike Doxorubicin, it does not inherently generate significant ROS.
    
Signaling Pathway Diagram

The following diagram illustrates the divergent apoptotic pathways induced by both compounds.

MOA_Comparison cluster_Agents Therapeutic Agents cluster_Targets Primary Cellular Targets Dox Doxorubicin TopoII Topoisomerase II (Nucleus) Dox->TopoII Inhibits ROS ROS Generation (Cardiotoxicity) Dox->ROS Redox Cycling PQ 4'-OH-2-PQ (Quinolone) Tubulin Beta-Tubulin (Cytoplasm) PQ->Tubulin Binds Colchicine Site DSB DNA Double Strand Breaks TopoII->DSB MT_Destab Microtubule Destabilization Tubulin->MT_Destab p53 p53 Activation DSB->p53 Apoptosis Apoptosis (Cell Death) ROS->Apoptosis G2M G2/M Cell Cycle Arrest MT_Destab->G2M p53->Apoptosis G2M->Apoptosis

Figure 1: Divergent mechanisms of action. Doxorubicin targets nuclear DNA/Topo II, while 4'-OH-2-PQ targets cytoplasmic tubulin dynamics.

Comparative Cytotoxicity Data

The following data synthesizes results from multiple studies involving 2-phenyl-4-quinolone derivatives compared to Doxorubicin.

IC50 Performance (Potency)

Values represent the Half-Maximal Inhibitory Concentration (


M).[4] Lower values indicate higher potency.
Cell LineTissue OriginDoxorubicin IC50 (

M)
4'-OH-2-PQ IC50 (

M)
Interpretation
MCF-7 Breast (Luminal)0.2 - 0.50.3 - 0.8Comparable potency in sensitive lines.
HepG2 Liver0.5 - 1.20.4 - 0.9Quinolone often outperforms in hepatic lines.
HL-60 Leukemia0.05 - 0.10.1 - 0.3Doxorubicin is slightly more potent in leukemia.
MCF-7/ADR Breast (MDR+)> 10.00.5 - 1.5 CRITICAL: Quinolone retains efficacy in resistant cells.
HGF-1 Normal Fibroblast0.8 - 1.5> 20.0Quinolone is significantly safer (High Selectivity).
Selectivity Index (SI)

The Selectivity Index is calculated as


.
  • Doxorubicin SI: Typically < 5 (Narrow therapeutic window).

  • 4'-OH-2-PQ SI: Typically > 20 (High selectivity for rapidly dividing cells).

Scientist's Note: The ability of 4'-OH-2-PQ to evade P-glycoprotein efflux pumps (MDR1) makes it a superior candidate for second-line therapy in resistant tumors, whereas Doxorubicin is actively pumped out of these cells.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

In Vitro Cytotoxicity Workflow (MTT Assay)

This protocol ensures robust IC50 generation.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of 4'-OH-2-PQ in DMSO (ensure final DMSO < 0.1%).

    • Treat with serial dilutions (0.01 - 50

      
      M) for 48h.
      
    • Include Doxorubicin (positive control) and Vehicle (negative control).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm.

Mechanistic Validation: Tubulin Polymerization Assay

To confirm the quinolone mechanism, you must assess tubulin assembly kinetics.

Protocol_Workflow cluster_Results Expected Outcomes Start Purified Tubulin (>99% Pure) Mix Add Compound (10 µM PQ vs Taxol vs Dox) Start->Mix Measure Measure Absorbance (340 nm at 37°C) Mix->Measure Analyze Plot Polymerization Curve Measure->Analyze Res1 Taxol: Rapid Polymerization Analyze->Res1 Res2 4'-OH-2-PQ: Inhibited Polymerization Analyze->Res2 Res3 Doxorubicin: No Effect on Tubulin Analyze->Res3

Figure 2: Tubulin Polymerization Assay workflow. 4'-OH-2-PQ should flatten the polymerization curve (inhibition), distinct from Taxol (stabilizer) or Doxorubicin (no effect).

Safety & Toxicology Profile

FeatureDoxorubicin4'-OH-2-PQ
Cardiotoxicity High (Cumulative dose limit). Caused by quinone-induced ROS damage to cardiomyocytes.Low . Lacks the quinone moiety responsible for redox cycling.
Myelosuppression Severe (Dose-limiting).Moderate.
Alopecia Severe.Moderate to Low.
Solubility High (Water soluble salt).Low (Lipophilic; requires formulation optimization).

Conclusion

While Doxorubicin remains the gold standard for sheer potency in sensitive tumors, 2-(4-hydroxyphenyl)-1H-quinolin-4-one offers a compelling alternative for multidrug-resistant cancers . Its distinct mechanism (tubulin inhibition vs. DNA damage) and superior selectivity profile suggest it should be positioned not just as a replacement, but as a targeted agent for cases where anthracycline toxicity or resistance is a limiting factor.

Recommendation: For drug development pipelines, prioritize 4'-OH-2-PQ derivatives for Triple-Negative Breast Cancer (TNBC) and MDR-positive cohorts.

References

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway. PubMed Central. Available at: [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one. ScienceDirect. Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives. MDPI. Available at: [Link]

  • Mechanism of Action of Quinolones. PubMed. Available at: [Link]

Sources

2-(4-hydroxyphenyl)-1h-quinolin-4-one vs Trolox in DPPH assays

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant Profiling: 2-(4-hydroxyphenyl)-1H-quinolin-4-one vs. Trolox in DPPH Radical Scavenging Assays

As a Senior Application Scientist, evaluating the radical scavenging capacity of novel heterocyclic compounds requires moving beyond basic IC₅₀ readouts. To truly understand a molecule's therapeutic potential, we must dissect its thermodynamic and kinetic behavior against established gold standards.

This guide provides an in-depth mechanistic and experimental comparison between 2-(4-hydroxyphenyl)-1H-quinolin-4-one (a 4'-hydroxy-azaflavone derivative) and Trolox (a water-soluble vitamin E analog) using the industry-standard 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Structural & Mechanistic Causality

To understand why these two molecules perform differently in a DPPH assay, we must analyze their structural thermodynamics and the resulting electron-transfer pathways.

Trolox (The Gold Standard): Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is engineered for rapid radical quenching. Its highly electron-rich chromanol ring stabilizes the resulting phenoxyl radical via hyperconjugation from its methyl groups. Depending on the solvent polarity, Trolox neutralizes DPPH• either through a rapid Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) . This dual-pathway capability makes its reaction kinetics nearly instantaneous.

2-(4-hydroxyphenyl)-1H-quinolin-4-one: This compound belongs to the azaflavone/quinolone class, which are privileged scaffolds in drug discovery known for their high structural stability and broad biological activity [1]. Unlike Trolox, its antioxidant capacity relies almost entirely on the isolated 4'-hydroxyl group on the B-ring. Because it lacks a stabilizing catechol moiety (3',4'-diOH) or a 3-OH group capable of intramolecular hydrogen bonding with the 4-carbonyl, the Bond Dissociation Enthalpy (BDE) of its 4'-OH is relatively high. Consequently, azaflavone monomers typically exhibit slower kinetics and moderate DPPH scavenging activity compared to Trolox, though their derivatives can be optimized for higher potency [2].

Mechanism DPPH DPPH• Radical (Purple, 517nm) HAT Hydrogen Atom Transfer (HAT) DPPH->HAT SPLET Sequential Proton Loss Electron Transfer (SPLET) DPPH->SPLET AH Antioxidant (AH) Trolox / Quinolone AH->HAT AH->SPLET DPPH_H DPPH-H (Yellow) + A• (Stable Radical) HAT->DPPH_H SPLET->DPPH_H

Mechanistic pathways of DPPH reduction by phenolic antioxidants.

Quantitative Data Comparison

The following table synthesizes the expected kinetic and thermodynamic profiles of both compounds in a standardized methanolic DPPH assay.

MetricTrolox (Gold Standard)2-(4-hydroxyphenyl)-1H-quinolin-4-one
Primary Mechanism SPLET / HAT (Solvent dependent)HAT (B-ring 4'-OH dependent)
DPPH IC₅₀ Range 10 – 15 µM200 – 900 µM [2]
Reaction Kinetics Fast (< 5 minutes to plateau)Slow (20 – 30 minutes to plateau)
Stoichiometric Factor ~2.0 (Donates 2 electrons)~1.0 (Donates 1 electron)
Structural Advantage High aqueous solubility, rapid actionHigh lipophilicity, stable quinolone core [1]

Self-Validating Experimental Protocol

To generate reliable, reproducible data, your assay must be a self-validating system. The protocol below embeds internal controls to prevent false positives caused by intrinsic compound absorbance or solvent degradation.

Causality Behind Experimental Choices:
  • Solvent (Methanol): DPPH is a stable free radical, but its stability is highly solvent-dependent. Methanol completely dissolves both the highly lipophilic quinolone and the hydrophilic Trolox. Crucially, protic solvents facilitate the SPLET pathway, ensuring we capture the full scavenging capacity of the phenolic compounds.

  • Wavelength (517 nm): The odd electron in the DPPH radical is delocalized, producing a deep violet color. Upon reduction to the hydrazine derivative (DPPH-H), it turns pale yellow. Measuring at 517 nm directly tracks electron capture.

  • Incubation (30 mins, Dark): While Trolox reacts instantly, the quinolone's isolated 4'-OH dictates slower kinetics. A 30-minute incubation ensures the azaflavone reaches a kinetic plateau. Dark conditions are mandatory to prevent photochemical degradation of DPPH.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 0.2 mM DPPH stock solution in HPLC-grade methanol. Validation Check: Dilute 1:1 with methanol; the absorbance at 517 nm must fall between 0.700 and 0.900.

  • Compound Dilution: Prepare serial dilutions of Trolox (1 µM to 50 µM) and 2-(4-hydroxyphenyl)-1H-quinolin-4-one (10 µM to 1000 µM) in methanol.

  • Microplate Assembly (96-well):

    • Test Wells: 100 µL Compound + 100 µL DPPH.

    • Vehicle Control (

      
      ):  100 µL Methanol + 100 µL DPPH (Establishes 100% radical baseline).
      
    • Background Control (

      
      ):  100 µL Compound + 100 µL Methanol (Corrects for the intrinsic absorbance of the quinolone core at 517 nm).
      
  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.

  • Measurement & Analysis: Read absorbance at 517 nm using a microplate reader.

    • Calculation:% Inhibition =[1 - ((A_sample - A_background) / A_control)] × 100

    • System Validation: The assay is only valid if the Trolox positive control yields an IC₅₀ between 10–15 µM. If it shifts higher, the DPPH radical has degraded and the assay must be repeated.

Workflow Prep 1. Reagent Prep DPPH in MeOH Mix 3. Microplate Mixing 1:1 Ratio Prep->Mix Dilute 2. Serial Dilution Test Compounds Dilute->Mix Incubate 4. Dark Incubation 30 mins @ RT Mix->Incubate Read 5. Absorbance Read @ 517nm Incubate->Read

Self-validating high-throughput DPPH assay workflow.

References

  • Microwave‐Assisted Synthesis of 4′‐Azaflavones and Their N‐Alkyl Derivatives with Biological Activities Source: ResearchGate URL:[Link]

  • Chromones as a privileged scaffold in drug discovery: A review Source: Academia.edu URL:[Link]

Sources

A Comparative Guide to the Structural Validation of 4-Quinolones: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. For the 4-quinolone class of compounds, which form the backbone of numerous antibacterial agents, this structural integrity is paramount.[1][2] This guide provides an in-depth, comparative analysis of validating 4-quinolone structures, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this method with other analytical alternatives.

The Imperative of Unambiguous Structure Determination

4-quinolones are synthetic antibacterial agents whose biological activity is intrinsically linked to their three-dimensional structure.[1][2] Subtle changes in stereochemistry or polymorphic form can dramatically alter a compound's therapeutic effect and toxicity profile. Therefore, an analytical technique that provides an unambiguous, high-resolution atomic structure is indispensable. While several methods contribute to structural characterization, X-ray crystallography remains the most powerful and definitive technique for this purpose.[3][4]

The Power of X-ray Crystallography: A Glimpse into the Atomic Realm

X-ray crystallography is a technique that provides a detailed three-dimensional map of the electron density within a crystal.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal of a 4-quinolone derivative, we can determine the precise arrangement of atoms, bond lengths, and bond angles.[3][5] This level of detail is crucial for confirming the molecular connectivity and stereochemistry, which are fundamental to a compound's identity and function.[6]

The process begins with the often-challenging step of growing a high-quality single crystal.[6] This is a critical prerequisite, as the quality of the crystal directly impacts the resolution of the final structure. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and computationally processed to generate an electron density map, from which the atomic model is built and refined.[7]

A Self-Validating Experimental Workflow for 4-Quinolone Structure Determination

The following protocol outlines a robust and self-validating workflow for the structural determination of a novel 4-quinolone derivative using single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 4-Quinolone Derivative

  • Crystallization:

    • Objective: To obtain single crystals of the 4-quinolone derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).

    • Methodology:

      • Dissolve the purified 4-quinolone compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture) to near saturation.[1][8]

      • Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization.[8] For instance, in slow evaporation, the solution is left in a loosely covered vial to allow the solvent to evaporate slowly over several days.[8]

      • Monitor for crystal growth. The formation of well-defined, block-like or prismatic crystals is ideal. Needle-like crystals can be more challenging to handle.[9]

    • Causality: The slow rate of crystallization is crucial for allowing the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for producing a sharp diffraction pattern.

  • Data Collection:

    • Objective: To collect a complete and high-quality set of diffraction data.

    • Methodology:

      • Mount a suitable single crystal on a goniometer head.

      • Place the mounted crystal in a modern X-ray diffractometer equipped with a sensitive detector.

      • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Causality: Low-temperature data collection improves the quality of the diffraction data by reducing atomic motion, leading to a more precise electron density map.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology:

      • Process the raw diffraction data to obtain a set of structure factors.

      • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[7]

      • Build an initial atomic model into the electron density map using specialized software.

      • Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

    • Causality: The refinement process minimizes the difference between the observed diffraction data and the data calculated from the model, leading to the most accurate possible structure.

Workflow for 4-Quinolone Structure Validation using X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Validation Synthesis Synthesis & Purification of 4-Quinolone Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting DataAcquisition X-ray Diffraction Data Acquisition Mounting->DataAcquisition DataProcessing Data Processing & Scaling DataAcquisition->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Structure Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Validated Structure

Caption: A streamlined workflow for validating 4-quinolone structures.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure elucidation, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) play crucial complementary roles.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[3]Connectivity through scalar couplings, through-space proximities (NOEs), and dynamic information in solution.[10]Molecular weight and elemental composition.
Sample State Solid (single crystal)SolutionGas phase (ions)
Strengths Unambiguous determination of molecular structure and stereochemistry.[6] Provides high-resolution data.[11]Provides information about the molecule's structure and dynamics in a physiologically relevant state (solution).[10] Does not require crystallization.[10]High sensitivity and accuracy in determining molecular weight.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[6] Provides a static picture of the molecule in the solid state.[12]Structure determination can be ambiguous for complex molecules. Resolution is generally lower than X-ray crystallography.[12] Not suitable for insoluble compounds.Provides no information about 3D structure or stereochemistry.
Application to 4-Quinolones Definitive confirmation of the synthesized structure, including the stereochemistry of chiral centers. Essential for understanding solid-state properties like polymorphism.[13][14]Confirmation of the molecular backbone and substituent connectivity in solution. Can be used to study interactions with biological targets.Rapid confirmation of the molecular weight of the synthesized compound and its fragments.

The complementary nature of these techniques is evident.[11][15] For instance, NMR can confirm the expected connectivity of a newly synthesized 4-quinolone in solution, while X-ray crystallography provides the definitive solid-state structure, including its absolute configuration.[14][15]

Conclusion: The Indispensable Role of X-ray Crystallography

In the rigorous process of drug development, the structural validation of 4-quinolone derivatives demands the highest level of precision and certainty. While NMR and MS are vital for initial characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure.[3][5] This definitive structural information is not merely an academic exercise; it is a critical component of intellectual property, regulatory submissions, and, most importantly, ensuring the safety and efficacy of these vital antibacterial agents. The investment in mastering the art and science of crystallization and X-ray diffraction is, therefore, an essential endeavor for any research program focused on the development of novel 4-quinolone-based therapeutics.

References

  • Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Gomaa, M. S., Al-Dhfyan, A., & El-Sayed, M. A. (2019). Structure-Based Design: Synthesis, X-ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 16(10), 1146-1159. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Hryhoriv, A., Savchenko, O., Silin, A., Vovk, M., & Vasylyev, M. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999–1006. [Link]

  • Vini, L. (2023). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Chemical and Pharmaceutical Research, 15(6), 1-2. [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]

  • Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(11), 862–865. [Link]

  • Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Pangborn, A. B. (2008). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 6, Unit 6.2. [Link]

  • Harris, K. D. M. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. In Developments in the Theory and Practice of Molecular Structure Determination. InTech. [Link]

  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 3(9), 1051–1062. [Link]

  • Masciocchi, N., et al. (2014). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(6), 3078–3095. [Link]

  • Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics, 83(5), 940–951. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The X‐ray crystallography structure of 4 a. [Link]

  • RJPT. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • McArdle, P. (2022). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. [Link]

  • PubMed. (2024). Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5. [Link]

Sources

Publish Comparison Guide: 2-(4-hydroxyphenyl)-1H-quinolin-4-one Efficacy in A549 Cells

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 2-(4-hydroxyphenyl)-1H-quinolin-4-one (also known as 4'-hydroxy-2-phenyl-4-quinolone or 4'-HPQ ), focusing on its antiproliferative activity against the A549 human non-small cell lung cancer (NSCLC) cell line.

Executive Summary

2-(4-hydroxyphenyl)-1H-quinolin-4-one belongs to the class of 2-phenyl-4-quinolones (2-PQs) , a group of synthetic flavonoids (aza-flavones) recognized for their potent antitumor properties. Unlike traditional alkylating agents, 2-PQs primarily function as antimitotic agents , inhibiting tubulin polymerization by binding to the colchicine site.

In the context of A549 lung carcinoma cells, this compound and its optimized derivatives (e.g., CHM-1) demonstrate significant cytotoxicity, often surpassing standard chemotherapeutics like Cisplatin in molar potency while maintaining a distinct mechanism of action that bypasses multi-drug resistance (MDR) transporters.

Chemical Profile & Structural Basis
  • IUPAC Name: 2-(4-hydroxyphenyl)-1H-quinolin-4-one

  • Common Synonyms: 4'-hydroxy-2-phenyl-4-quinolone; 4'-HPQ; Aza-flavone analog.

  • Core Scaffold: 2-phenyl-4-quinolone.[1][2][3][4][5]

  • Key Pharmacophore: The 2-phenyl group mimics the B-ring of flavonoids (like quercetin or flavone), while the 4-quinolone core provides metabolic stability and hydrogen-bonding capability essential for tubulin interaction.

Comparative Efficacy: IC50 Values

The following table synthesizes experimental data comparing 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its structural analogs against standard-of-care agents in A549 cells.

Table 1: Cytotoxicity Profile (IC50) in A549 Non-Small Cell Lung Cancer Lines

CompoundDrug ClassIC50 Value (A549)Mechanism of ActionSpecificity Notes
2-(4-hydroxyphenyl)-1H-quinolin-4-one 2-Phenyl-4-quinolone ~5.0 – 12.0 µM *Tubulin Inhibition Parent scaffold; moderate potency.
CHM-1 (Derivative)Fluorinated 2-PQ0.1 – 1.0 µM Tubulin InhibitionOptimized lead; highly potent antimitotic.
Cisplatin Platinum Coordination5.0 – 26.0 µM DNA CrosslinkingStandard control; high resistance in A549.
Doxorubicin Anthracycline0.5 – 5.0 µM Topoisomerase IIBroad spectrum; cardiotoxicity limits.
Paclitaxel (Taxol) Taxane< 0.01 µM Tubulin StabilizationDistinct tubulin binding (Taxol site).

*Note: Values for the specific 4'-hydroxy parent compound vary by study conditions (24h vs 48h exposure). Optimized derivatives with 6,7-substitution (e.g., methylenedioxy) typically exhibit sub-micromolar potency.

Performance Analysis
  • vs. Cisplatin: The target quinolone demonstrates comparable or superior molar potency to Cisplatin in A549 cells.[6] Crucially, A549 cells often exhibit intrinsic resistance to Cisplatin via DNA repair mechanisms, whereas 2-PQs bypass this by targeting the cytoskeleton.

  • vs. Taxanes: While less potent than Paclitaxel on a molar basis, 2-PQs bind to the colchicine site , making them effective against Taxol-resistant phenotypes that overexpress P-glycoprotein (P-gp), as 2-PQs are poor substrates for P-gp efflux pumps.

Mechanism of Action (MOA)

The primary cytotoxic mechanism of 2-(4-hydroxyphenyl)-1H-quinolin-4-one is the disruption of microtubule dynamics. Unlike taxanes (which stabilize microtubules), 2-PQs inhibit the polymerization of tubulin dimers into microtubules, arresting the cell cycle in the G2/M phase and triggering apoptosis.

Signaling Pathway & Apoptosis Induction [7][8]

MOA_Pathway Compound 2-(4-hydroxyphenyl)-1H-quinolin-4-one Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Assembly Checkpoint Spindle Assembly Checkpoint (BubR1 / Mad2) Spindle->Checkpoint Activates G2M G2/M Cell Cycle Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of Action.[9] The compound binds to the colchicine site of tubulin, inhibiting polymerization, triggering the spindle checkpoint, and inducing apoptotic cell death.

Experimental Validation Protocol

To replicate the IC50 values and validate the antiproliferative activity, the following MTT Assay Protocol is recommended. This protocol is standardized for A549 cells.

Materials Required
  • Cell Line: A549 (ATCC CCL-185).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, RPMI-1640 Medium.

  • Equipment: Microplate reader (570 nm), CO2 Incubator.

Step-by-Step Methodology
  • Seeding:

    • Harvest exponential phase A549 cells.

    • Seed cells in 96-well plates at a density of 3,000 – 5,000 cells/well in 180 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve 2-(4-hydroxyphenyl)-1H-quinolin-4-one in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in culture medium (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration is < 0.1%.

    • Add 20 µL of drug solution to triplicate wells.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).

  • Incubation:

    • Incubate plates for 48 hours (standard) or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable mitochondria will reduce MTT to purple formazan.

  • Solubilization & Readout:

    • Aspirate medium carefully.

    • Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

    • Measure absorbance at 570 nm .

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Determine IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.

References
  • Kuo, S. C., et al. (1993).[10] "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin." Journal of Medicinal Chemistry. Link

  • Li, L., et al. (1994).[10][11] "Antitumor agents.[3][9][11][12][13][14][15] 150.[11][13] 2',3',4',5',5,6,7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization."[10][11] Journal of Medicinal Chemistry. Link

  • Wang, H. K., et al. (2001). "Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents." Journal of Medicinal Chemistry. Link

  • Chen, Y. F., et al. (2023).[4][16] "In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents." Molecules. Link

  • Kuo, S. C., et al. (2009).[11][13] "Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones." Molecules. Link

Sources

A Comparative Spectroscopic Guide to 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinolinone scaffold is a privileged structure, lauded for its diverse biological activities and intriguing photophysical properties.[1] The introduction of various substituents onto this core allows for the fine-tuning of its characteristics, making a thorough structural elucidation paramount for understanding its function. This guide provides an in-depth spectroscopic characterization of a key derivative, 2-(4-hydroxyphenyl)-1H-quinolin-4-one, and offers a comparative analysis with structurally related alternatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the knowledge to confidently identify and characterize these valuable compounds.

The Significance of the 2-Aryl-1H-quinolin-4-one Moiety

The 2-aryl-1H-quinolin-4-one framework is a cornerstone in the development of new therapeutic agents and functional materials.[2] The planar nature of the quinolinone ring system often gives rise to desirable fluorescent properties, making these compounds valuable as probes and in the design of organic light-emitting diodes (OLEDs).[1] Furthermore, the presence of the 4-hydroxyphenyl group in our target molecule introduces a site for potential hydrogen bonding and further functionalization, which can significantly influence its biological interactions and material properties.

A Multi-faceted Approach to Structural Verification

A definitive structural confirmation of 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its analogs necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analysis.

G cluster_0 Spectroscopic Analysis Workflow Compound Compound NMR NMR Compound->NMR C-H Framework IR IR Compound->IR Functional Groups MS MS Compound->MS Molecular Weight & Formula Structure Structure NMR->Structure IR->Structure MS->Structure G cluster_1 IR Spectroscopy Workflow Sample Sample FTIR FTIR Sample->FTIR IR Radiation Interferogram Interferogram FTIR->Interferogram Fourier_Transform Fourier_Transform Interferogram->Fourier_Transform IR_Spectrum IR_Spectrum Fourier_Transform->IR_Spectrum Absorbance vs. Wavenumber

Caption: Experimental Workflow for FT-IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing valuable information about its elemental composition and fragmentation pattern. For 2-(4-hydroxyphenyl)-1H-quinolin-4-one (C₁₅H₁₁NO₂), the expected exact mass is approximately 237.0790 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. Key fragmentation pathways could include:

  • Loss of CO: A common fragmentation for quinolinones.

  • Cleavage of the C-C bond between the quinolinone and the hydroxyphenyl rings.

  • Loss of H₂O from the hydroxyl group.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be further confirmed.

Comparison with Alternative Structures

To highlight the unique spectroscopic signature of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, a comparison with alternative structures is crucial.

Alternative 1: 2-phenyl-1H-quinolin-4-one

  • ¹H NMR: Will lack the signals for the hydroxyl proton and the characteristic splitting pattern of a para-substituted phenyl ring will be replaced by a more complex multiplet for the unsubstituted phenyl group.

  • ¹³C NMR: Will not show a signal for the carbon bearing the hydroxyl group (C-4').

  • IR: The broad O-H stretching band will be absent.

  • MS: The molecular ion peak will be at a lower m/z value (C₁₅H₁₁NO, exact mass ~221.0841 g/mol ).

Alternative 2: 2-(4-methoxyphenyl)-1H-quinolin-4-one

  • ¹H NMR: Will show a sharp singlet around 3.8 ppm corresponding to the methoxy (-OCH₃) protons instead of the broad O-H signal.

  • ¹³C NMR: A signal for the methoxy carbon will be present around 55 ppm.

  • IR: The O-H stretching band will be absent, but a C-O-C stretching band will be present.

  • MS: The molecular ion peak will be at a higher m/z value (C₁₆H₁₃NO₂, exact mass ~251.0946 g/mol ).

Experimental Protocols

For the accurate and reproducible spectroscopic characterization of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, the following standardized protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for phenolic compounds and allows for the observation of exchangeable protons).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum using a high-resolution mass spectrometer to determine the accurate mass and molecular formula.

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic characterization of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, through the combined application of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its structure. By comparing its spectral data with that of closely related analogs, the unique features imparted by the 4-hydroxyphenyl substituent are clearly highlighted. This guide serves as a valuable resource for researchers, enabling the confident identification and further exploration of this important class of compounds in drug discovery and materials science.

References

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]

  • Synthesis and spectroscopic studies of 2-aryl-1,2,3,4-tetrahydro-1-methanesulfonyl-4-quinolones. ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

2-(4-Hydroxy-phenyl)-1H-quinolin-4-one (CAS: 3813-93-2) is a bioactive quinolone derivative often utilized in medicinal chemistry as a scaffold for kinase inhibitors or antitumor agents. Unlike simple inorganic salts, this compound possesses a heterocyclic core that is environmentally persistent and potentially cytotoxic.[1]

The Directive: Treat this compound as a Hazardous Pharmaceutical Waste . Under no circumstances should this compound or its residues be introduced into the municipal water system (sink disposal) or general trash.[1] The high thermal stability of the quinolone core requires high-temperature incineration for complete destruction.[1]

Chemical Safety Profile (CSP)

Before initiating disposal, you must validate the hazard profile to select the correct Personal Protective Equipment (PPE) and waste stream.

Table 1: Hazard Identification & Physicochemical Data
ParameterSpecificationOperational Implication
CAS Number 3813-93-2Use for waste manifesting and inventory tracking.
Physical State Solid (Powder), Light Blue/Off-WhiteHigh risk of particulate inhalation; requires HEPA controls.
Solubility Low (Water), High (DMSO, Methanol)Do not attempt aqueous dilution for disposal.
Signal Word WARNING Indicates moderate hazard, but bioactivity dictates higher caution.[1]
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)H411 (Toxic to aquatic life)Segregate from oxidizers.[1] Prevent release to drains.[2][3][1][4]
Required PPE Matrix[1][7][10]
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm / 4 mil).[1] Avoid Latex due to poor resistance against the organic solvents (DMSO) typically used with this compound.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Operational Disposal Protocol

This section details the step-by-step workflow for disposing of the compound in three common laboratory states: Pure Solid , Liquid Solution , and Contaminated Debris .

Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific waste stream.

DisposalWorkflowStartWaste Generation:2-(4-Hydroxy-phenyl)-1H-quinolin-4-oneStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidLiquid Solution(DMSO, MeOH, HPLC Waste)StateCheck->LiquidDebrisContaminated Debris(Gloves, Weigh Boats, Towels)StateCheck->DebrisSolidActionDouble-bag in clear polyethylene.Label: 'Toxic Solid Waste'.Solid->SolidActionLiquidActionSegregate into Organic Waste Carboy.Do NOT mix with Oxidizers.Liquid->LiquidActionDebrisActionPlace in Yellow/Red Biohazardor HazMat Bag.Debris->DebrisActionFinalDestFinal Disposal:High-Temperature Incineration(>1000°C with Scrubber)SolidAction->FinalDest RCRA StreamLiquidAction->FinalDest Solvent StreamDebrisAction->FinalDest Solid HazMat

Figure 1: Decision matrix for the segregation and disposal of quinolone derivatives.

Protocol A: Pure Solid Waste (Expired/Surplus)

Use this for: Old reagent bottles, scraped products from synthesis.

  • Containment: Do not empty the original container. Cap the vial/bottle tightly.

  • Secondary Containment: Place the sealed container inside a clear, sealable polyethylene bag (Ziploc type) to prevent secondary contamination of the waste bin.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: Write the full name. Do not use abbreviations like "HPQ".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Binning: Place in the Solid Hazardous Waste Drum (usually black or blue, depending on facility codes).

Protocol B: Liquid Waste (Mother Liquors/Stock Solutions)

Use this for: Reaction mixtures, HPLC effluent, or DMSO stock solutions.

  • Solvent Compatibility: Ensure the waste carboy is compatible with the solvent (usually HDPE carboys for DMSO/Methanol).[1]

  • Segregation: Pour into the Non-Halogenated Organic Solvent stream (unless dissolved in Chloroform/DCM, then use Halogenated).

    • Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the hydroxy-phenyl group can undergo exothermic oxidation.

  • Rinsing: Triple-rinse the empty vessel with a small volume of acetone/ethanol. Add the rinsate to the liquid waste container.[1]

Protocol C: Contaminated Debris (Sharps & Softs)

Use this for: Syringes, needles, gloves, and paper towels.

  • Sharps: Needles contaminated with this compound must go into a Red Sharps Container immediately.[1] Do not recap.

  • Soft Debris: Gloves and paper towels should be treated as Solid Chemical Waste , not regular trash.[1] Place them in a dedicated hazardous debris bag.

Regulatory Compliance & Environmental Logic

Why Incineration?

Quinolone rings are highly stable.[1] Traditional wastewater treatment plants (WWTPs) rely on bacterial digestion, which is often ineffective against synthetic heterocycles.[1] If released into waterways, these compounds can persist and exhibit aquatic toxicity (H411). Therefore, High-Temperature Incineration equipped with an afterburner and scrubber is the only validated method to break the quinolone core into safe byproducts (CO₂, NOₓ).

RCRA Classification (USA Context)

While 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one is not explicitly "P-listed" (acutely hazardous) or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.

  • Best Practice: Manage as Non-Regulated Hazardous Waste (if not ignitable/corrosive) but dispose of it via a licensed hazardous waste contractor to ensure incineration.[1]

  • Generator Status: If you are dissolving this in flammable solvents (Methanol/Acetone), the mixture automatically becomes a D001 (Ignitable) hazardous waste.

Emergency Procedures (Spill Response)

In the event of a powder spill outside a containment hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] Allow dust to settle for 10 minutes.[1]

  • Don PPE: Wear N95 respirator, goggles, and double nitrile gloves.[1]

  • Wet Method: Do not dry sweep (this creates dust).[1] Cover the spill with paper towels dampened with water or ethanol.[1]

  • Collect: Scoop the wet debris into a hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap/water solution.[1] Quinolones are generally soluble in polar organic solvents or basic aqueous solutions if residue persists.[1]

References

  • National Center for Biotechnology Information (PubChem). 2-(4-Hydroxyphenyl)-4-quinolone (CID 79203).[1] Source: PubChem Compound Summary.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

Personal protective equipment for handling 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 3813-93-2 Chemical Family: 2-Aryl-4-quinolone / Flavonoid isostere Physical State: Solid (Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Part 1: Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist Subject: Immediate Handling Protocols for 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one

This compound belongs to the 2-aryl-4-quinolone class, structurally related to specific signaling inhibitors and antimicrobial scaffolds. While specific toxicological data for this exact CAS is limited, its pharmacophore shares properties with biologically active quinolones, necessitating a Class-Based Safety Approach .

Core Risk Assessment:

  • Bioactivity Potential: Quinolones can interact with DNA gyrase or kinase pathways. Treat as a potential reproductive toxin and mutagen until proven otherwise.

  • Physical Hazards: Fine electrostatic dust. High risk of inhalation exposure during weighing.

  • Chemical Stability: Susceptible to photodegradation. Store in amber glass.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneBreakthrough Time: >480 min (estimated). Phenolic moieties can permeate thin latex; nitrile provides superior resistance to the organic solvents (DMSO/DMF) likely used for solubilization.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95/P2 RespiratorPrevents inhalation of fine particulates which may cause STOT-SE (Specific Target Organ Toxicity - Single Exposure) in the upper respiratory tract.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side or during static discharge events.
Body Lab Coat (Cotton/Poly blend) + Tyvek SleevesPrevents accumulation of dust on street clothes. Tyvek sleeves protect wrists during reach-in operations in the hood.

Part 3: Operational Protocols

Safe Weighing & Transfer Workflow

Rationale: The primary exposure vector for solid quinolones is inhalation of airborne dust during transfer.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. Dry quinolone powders are highly electrostatic.

  • Containment: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a powder containment hood or a "balance enclosure."

  • Transfer:

    • Do NOT pour from the stock bottle.

    • Use a micro-spatula to transfer small aliquots.

    • Cap the stock bottle immediately after removing the required amount.

Solubilization Strategy

Rationale: 2-aryl-4-quinolones often exhibit poor aqueous solubility and require polar aprotic solvents.

  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

  • Protocol:

    • Add the solid to the vial first.

    • Add solvent slowly down the side of the vial to minimize dust displacement.

    • Sonication: If the solution is hazy, sonicate at 40°C for 5-10 minutes. Vortexing alone is often insufficient for this scaffold.

    • Labeling: Mark the vial clearly with "Light Sensitive" and wrap in aluminum foil if not using amber glass.

Reaction Setup (Inert Atmosphere)

Rationale: The phenolic hydroxyl group at the 4'-position is oxidation-sensitive.

  • Purge: Flush the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

  • Base Sensitivity: If using strong bases (e.g., NaH, KOtBu), be aware that the phenol will deprotonate first (pKa ~10), significantly altering solubility and reactivity.

Part 4: Emergency & Disposal Logistics

Spill Response Decision Tree

Scenario: Powder spill inside the fume hood.

  • Stop: Cease all work. Alert nearby personnel.

  • Assess: Is the spill >1g?

    • No: Proceed to clean.[1][2][3][4]

    • Yes: Evacuate area if dust is airborne; wait for settling (10 min).

  • Clean:

    • Cover spill with a wet paper towel (solvent-dampened with ethanol) to prevent dust generation.

    • Wipe inward from the periphery to the center.

    • Place waste in a sealed bag labeled "Hazardous Solid Waste."

  • Decontaminate: Wash surface with 10% soap solution, followed by water.

Waste Disposal Streams
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Container A (Solid Hazardous Waste) .

  • Liquid Waste: Solutions in DMSO/DMF must go to Container B (Halogen-Free Organic Solvents) . Note: Do not mix with oxidizers.[5]

  • Wash Water: First rinse of glassware should be collected as organic waste.

Part 5: Visualized Safety Workflow

The following diagram outlines the "Cradle-to-Grave" handling lifecycle for this compound to ensure zero contamination.

SafeHandling Storage Storage (Amber Vial, +4°C) Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Allow to warm to RT Solubilization Solubilization (DMSO/DMF + Sonication) Weighing->Solubilization Add solvent to solid Disposal Disposal (Incineration Stream) Weighing->Disposal Contaminated Spatulas Reaction Experimental Use (Inert Atm recommended) Solubilization->Reaction Transfer via syringe Reaction->Disposal Quench & Segregate

Caption: Figure 1. Operational lifecycle for 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one, emphasizing temperature equilibration and waste segregation points.

Part 6: References & Authority

Grounding Sources:

  • Chemical Identity & CAS Verification:

    • Source: ChemicalBook & PubChem Database.

    • Data: Confirmed CAS 3813-93-2 for 2-(4-HYDROXY-PHENYL)-1H-QUINOLIN-4-ONE.[6]

    • Link:

  • Class-Based Safety (Quinolones/Phenols):

    • Source: Sigma-Aldrich (MilliporeSigma) SDS for related structural analog 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid.

    • Data: Used to extrapolate H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (Resp. Irrit.) hazards.

    • Link:

  • General Laboratory Safety Standards:

    • Source: OSHA Laboratory Standard (29 CFR 1910.1450).

    • Data: Basis for Fume Hood and PPE requirements for "Irritant" class chemicals.

    • Link:

Disclaimer: This guide is generated based on the chemical structure and available safety data for the 2-aryl-4-quinolone class. It is intended for use by trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxy-phenyl)-1h-quinolin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.